molecular formula C16H15NO2 B095585 5,6-Diphenylmorpholin-2-one CAS No. 19180-79-1

5,6-Diphenylmorpholin-2-one

Cat. No.: B095585
CAS No.: 19180-79-1
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenylmorpholin-2-one (CAS 19180-79-1) is a synthetically valuable morpholine derivative of significant interest in medicinal and organic chemistry. The morpholine ring is a ubiquitous pharmacophore found in over 100 known drugs, contributing to desirable physicochemical properties and binding interactions in bioactive molecules . This specific compound, with an average molecular mass of 253.30 g/mol, serves as a versatile chiral building block and key intermediate in the synthesis of more complex, biologically active structures . Its primary research value lies in its role as a precursor in the development of active pharmaceutical ingredients (APIs). Notably, chiral derivatives of this compound are pivotal intermediates in enantioselective synthetic routes to the potent antiemetic drug Aprepitant, demonstrating its practical application in target-oriented synthesis . The compound's structure, featuring two phenyl substituents, makes it a privileged scaffold for constructing constrained peptidomimetics and for use in cross-dehydrogenative coupling (CDC) reactions to create novel C–N linked structures for further biological evaluation . Researchers utilize this morpholinone to explore new chemical space in drug discovery, particularly in programs targeting the central nervous system, where the morpholine ring can enhance brain permeability, and in oncology . Handle with care in a laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633390
Record name 5,6-Diphenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19180-79-1
Record name 5,6-Diphenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Optically Pure 5,6-Diphenylmorpholin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of optically pure 5,6-diphenylmorpholin-2-one, a chiral scaffold of significant interest in medicinal chemistry and asymmetric synthesis. This document details the primary synthetic pathway, including a robust experimental protocol, and explores alternative methodologies. All quantitative data is presented in structured tables for comparative analysis, and key workflows are illustrated with diagrams.

Introduction

Optically pure this compound and its derivatives are valuable building blocks in the development of novel therapeutic agents and as chiral auxiliaries in asymmetric synthesis. The rigid diphenyl-substituted morpholinone core provides a well-defined three-dimensional structure, making it an attractive scaffold for designing molecules with specific biological activities. Achieving high enantiomeric purity is critical for elucidating structure-activity relationships and ensuring target specificity in drug development. This guide focuses on a reliable and improved synthetic route commencing from the chiral precursor, (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol.

Primary Synthetic Route: From Chiral Amino Alcohol

The most established and efficient synthesis of optically pure this compound involves a three-step sequence starting from the readily available and resolvable chiral amino alcohol, 2-amino-1,2-diphenylethanol. This method is advantageous due to its high yields, scalability, and the avoidance of chromatographic purification of the final product.

The overall transformation can be visualized as follows:

G cluster_0 Preparation of Chiral Starting Material cluster_1 Core Synthesis A Benzoin B Racemic erythro-2-amino- 1,2-diphenylethanol A->B Reduction & Amination C Optically Pure (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol B->C Chiral Resolution D N-Alkylation with Ethyl Bromoacetate C->D E N-Protection (Boc or Cbz) D->E F p-TsOH-mediated Ring Closure E->F G Optically Pure 4-Protected- This compound F->G

Caption: Overall workflow for the synthesis of optically pure this compound.

Synthesis and Resolution of the Chiral Precursor

The synthesis begins with the preparation of racemic erythro-2-amino-1,2-diphenylethanol from benzoin, which is then resolved to obtain the desired enantiomer.

Table 1: Summary of Chiral Precursor Preparation

StepReactantsKey Reagents/ConditionsTypical Outcome
Synthesis Benzoin OximeCatalytic ReductionRacemic erythro-2-amino-1,2-diphenylethanol
Resolution Racemic erythro-2-amino-1,2-diphenylethanolPreferential CrystallizationOptically pure (+)- and (-)-2-amino-1,2-diphenylethanol
Core Synthesis of 4-Protected-5,6-diphenylmorpholin-2-one

An improved, three-day procedure allows for the efficient, large-scale synthesis of the target morpholinone without the need for chromatography. The following protocol is a representative example for the synthesis of the 4-Boc protected derivative.

Experimental Protocol: Synthesis of (5R,6S)-4-(tert-butoxycarbonyl)-5,6-diphenylmorpholin-2-one

Step 1: N-Alkylation

  • To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq.).

  • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester.

Step 2: N-Protection

  • Dissolve the crude product from Step 1 in a suitable solvent, for example, a mixture of tetrahydrofuran and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) and a base such as sodium bicarbonate (2.0 eq.).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • After completion of the reaction (monitored by TLC), extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 3: Ring Closure

  • Dissolve the crude N-Boc protected intermediate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water.

  • Continue refluxing for 3-5 hours until the cyclization is complete.

  • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Filter the solid, wash with cold toluene or ethanol, and dry under vacuum to afford the optically pure (5R,6S)-4-(tert-butoxycarbonyl)-5,6-diphenylmorpholin-2-one.

Table 2: Quantitative Data for the Improved Synthesis of 4-Protected-5,6-diphenylmorpholin-2-ones

Protecting GroupStarting MaterialOverall Yield (3 steps)Final Product PurityNotes
Boc (+)- or (-)-2-amino-1,2-diphenylethanol75%Optically PureCan be prepared on a 100g scale without chromatographic separation.
Cbz (+)- or (-)-2-amino-1,2-diphenylethanol86%Optically PureRecrystallization from ethanol or toluene affords the pure product.

Alternative Synthetic Strategies

While the above method is highly effective, other asymmetric strategies for the synthesis of substituted morpholin-2-ones have been developed. These can be broadly categorized and provide alternative approaches for researchers.

G cluster_0 Alternative Synthetic Approaches A Arylglyoxals + Pseudoephedrine Auxiliary D Optically Pure Morpholin-2-ones A->D Brønsted Acid Catalysis B Catalytic Asymmetric Epoxidation/DROC B->D One-Pot Sequence C Chiral Phosphoric Acid Catalyzed Annulation C->D Domino [4+2] Annulation

Caption: Overview of alternative asymmetric syntheses of morpholin-2-ones.

Synthesis from Arylglyoxals

One alternative involves the use of arylglyoxals and a chiral auxiliary, such as pseudoephedrine. This reaction is catalyzed by a Brønsted acid and can produce morpholinone products in high yields and selectivities.

Catalytic Asymmetric Approaches

More recent developments have focused on catalytic asymmetric methods to construct the chiral morpholin-2-one core. These approaches offer the potential for high efficiency and enantioselectivity without the need for stoichiometric chiral auxiliaries.

  • One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC): This method utilizes commercially available aldehydes and a quinine-derived urea catalyst to generate 3-aryl substituted morpholin-2-ones in good yields and high enantiomeric excess.

  • Chiral Phosphoric Acid Catalysis: A domino [4+2] heteroannulation of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift, can be catalyzed by a chiral phosphoric acid to yield C3-substituted morpholinones with high enantioselectivity.

Table 3: Comparison of Alternative Asymmetric Syntheses of Substituted Morpholin-2-ones

MethodKey Starting MaterialsCatalyst/AuxiliaryTypical YieldsEnantiomeric Excess (e.e.)Reference
From Arylglyoxals Arylglyoxals, 1,2-amino alcoholsPseudoephedrine (chiral auxiliary)HighHigh
One-Pot Epoxidation/DROC Aldehydes, (phenylsulfonyl)acetonitrileQuinine-derived urea (catalyst)38-90%up to 99%
Chiral Phosphoric Acid Catalysis Aryl/alkylglyoxals, 2-(arylamino)ethan-1-olsChiral Phosphoric Acid (catalyst)Good to HighHigh

Conclusion

The synthesis of optically pure this compound is most reliably achieved through a well-established three-step sequence from enantiomerically pure 2-amino-1,2-diphenylethanol. This method is scalable, high-yielding, and avoids cumbersome purification steps, making it suitable for both academic research and industrial drug development. For researchers exploring novel synthetic routes or different substitution patterns on the morpholinone scaffold, catalytic asymmetric methodologies offer promising alternatives with high efficiency and enantiocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of production.

The Mechanism of Stereocontrol with 5,6-Diphenylmorpholin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, guiding chemical reactions to yield specific stereoisomers. Among these, 5,6-diphenylmorpholin-2-one has emerged as a versatile and effective chiral auxiliary, particularly in the asymmetric synthesis of α-amino acids and their derivatives. This technical guide provides a comprehensive overview of the mechanism of stereocontrol exerted by this auxiliary, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principle: Conformational Rigidity and Steric Shielding

The stereodirecting power of this compound lies in its rigid bicyclic structure, which is further defined by the presence of two bulky phenyl groups at the C5 and C6 positions. When an acyl group, such as a glycinyl moiety, is attached to the nitrogen atom, the resulting N-acyl derivative adopts a preferred conformation in solution. This conformation is critical as it dictates the facial selectivity of approaching electrophiles.

The two phenyl groups create a significant steric hindrance on one face of the enolate derived from the N-acyl-5,6-diphenylmorpholin-2-one. Consequently, electrophiles, such as alkyl halides, preferentially approach from the less hindered face, leading to a high degree of diastereoselectivity in the product.

Application in Asymmetric Synthesis of α-Amino Acids

A primary application of this chiral auxiliary is in the diastereoselective alkylation of its corresponding glycine enolate for the synthesis of α-amino acids. The process involves the formation of an enolate from the N-glycinyl-5,6-diphenylmorpholin-2-one, which then reacts with an alkyl halide. The bulky 5,6-diphenyl groups effectively shield one face of the enolate, directing the incoming alkyl group to the opposite face. Subsequent hydrolysis of the morpholinone ring yields the desired α-amino acid in high enantiomeric purity.

Quantitative Data Summary

The following table summarizes the diastereoselectivity and yields for the alkylation of the lithium enolate of N-glycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one with various alkyl halides.

Alkyl Halide (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585
Methyl iodide90:1078
Isopropyl iodide>98:280
Allyl bromide92:888

Mechanistic Visualization: The Transition State of Alkylation

The stereochemical outcome of the alkylation reaction can be rationalized by considering the transition state of the reaction. The lithium enolate is believed to form a chelated structure, and the approach of the electrophile is governed by steric interactions with the phenyl groups of the chiral auxiliary.

Proposed transition state for the diastereoselective alkylation.

Experimental Protocols

General Procedure for Diastereoselective Alkylation

To a solution of N-glycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation. The alkyl halide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by column chromatography on silica gel.

Application in[1][2]-Dipolar Cycloaddition Reactions

Beyond enolate alkylation, this compound serves as an effective chiral auxiliary in asymmetric[1][2]-dipolar cycloaddition reactions. Azomethine ylides can be generated from the corresponding N-substituted glycine derivatives. The facial selectivity of the cycloaddition with various dipolarophiles is again controlled by the steric bulk of the diphenyl groups, leading to the formation of highly substituted, enantioenriched pyrrolidines.

Quantitative Data for[1][2]-Dipolar Cycloaddition

The following table summarizes the diastereoselectivity and yields for the[1][2]-dipolar cycloaddition of the azomethine ylide derived from N-benzylideneglycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one with different dipolarophiles.

DipolarophileDiastereomeric Ratio (endo:exo)Yield (%)
N-Phenylmaleimide>99:1 (endo)92
Dimethyl fumarate95:5 (endo)85
Acrylonitrile90:10 (endo)78

Mechanistic Visualization:[1][2]-Dipolar Cycloaddition

The high endo-selectivity observed in these cycloaddition reactions is attributed to a favorable transition state geometry where the dipolarophile approaches the azomethine ylide from the less hindered face, with stabilizing secondary orbital interactions favoring the endo adduct.

Pathway of the diastereoselective[1][2]-dipolar cycloaddition.

Conclusion

The this compound chiral auxiliary provides a robust and predictable platform for asymmetric synthesis. Its rigid conformation, dictated by the bulky phenyl substituents, effectively controls the stereochemical outcome of both enolate alkylation and[1][2]-dipolar cycloaddition reactions. The high diastereoselectivities and yields achieved make it a valuable tool for the synthesis of enantiomerically pure α-amino acids and complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development. Further exploration of its applications in other asymmetric transformations is a promising area for future research.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5,6-Diphenylmorpholin-2-one and its N-Protected Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a structured overview of the spectroscopic data (NMR, IR, MS) and synthetic methodologies for 5,6-diphenylmorpholin-2-one and its commonly used N-protected analogues, primarily the 4-Boc and 4-Cbz derivatives. The information is critical for the characterization and utilization of these compounds in medicinal chemistry and organic synthesis.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in synthetic organic chemistry. The chiral nature of the 5,6-diphenyl substituted morpholinone ring makes it a valuable scaffold for asymmetric synthesis, particularly in the preparation of non-proteinogenic α-amino acids. The phenyl groups provide steric bulk that can direct stereoselective reactions, and the lactone functionality is amenable to various chemical transformations. This guide summarizes the key spectroscopic and synthetic information available for these compounds.

Synthetic Experimental Protocols

The synthesis of this compound and its N-protected derivatives has been described in the literature. The most relevant synthetic pathway involves the reaction of 2-amino-1,2-diphenylethanol with an acetate equivalent, followed by cyclization and optional N-protection.

A key reference for the synthesis is the publication by Dastlik, K.A., et al., titled "An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one." While the full experimental details from this paper are not accessible here, the general procedure is outlined below.

General Synthetic Workflow:

The synthesis can be visualized as a multi-step process, starting from commercially available precursors.

Synthesis_of_5_6_diphenylmorpholin_2_one_derivatives cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_modification Modification and Cyclization cluster_product Final Products 2_amino_1_2_diphenylethanol 2-Amino-1,2-diphenylethanol glycinate_intermediate Glycinate Intermediate 2_amino_1_2_diphenylethanol->glycinate_intermediate ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->glycinate_intermediate N_protection N-Protection (e.g., with Boc2O or CbzCl) glycinate_intermediate->N_protection unprotected_morpholinone This compound glycinate_intermediate->unprotected_morpholinone Direct Cyclization (hypothetical) ring_closure Ring Closure (p-TsOH mediated) N_protection->ring_closure protected_morpholinone N-Protected this compound (4-Boc or 4-Cbz) ring_closure->protected_morpholinone

Caption: Synthetic workflow for N-protected 5,6-diphenylmorpholin-2-ones.

Detailed Methodologies (Based on anticipated procedures):

  • Step 1: Synthesis of the Glycinate Intermediate:

    • To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in a suitable aprotic solvent (e.g., THF), ethyl bromoacetate is added.

    • A non-nucleophilic base, such as triethylamine (Et3N), is typically added portion-wise to neutralize the HBr formed during the reaction.

    • The reaction is stirred at room temperature for a specified period (e.g., 20-24 hours).

    • Work-up would involve filtration of the ammonium salt, evaporation of the solvent, and purification of the crude product, likely by recrystallization.

  • Step 2: N-Protection of the Glycinate Intermediate:

    • For N-Boc protection: The glycinate intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (Boc₂O) is added, often in the presence of a base like triethylamine or DMAP.

    • For N-Cbz protection: The intermediate is treated with benzyl chloroformate (CbzCl) under basic conditions (e.g., aqueous sodium carbonate or bicarbonate in a biphasic system).

    • The reaction progress is monitored by TLC, and upon completion, the product is isolated through standard extractive work-up and purification.

  • Step 3: Ring Closure to form the Morpholin-2-one:

    • The N-protected glycinate is dissolved in a high-boiling point solvent (e.g., toluene).

    • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

    • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the ethanol and water byproducts, driving the cyclization to completion.

    • After cooling, the reaction mixture is washed, the solvent is evaporated, and the final N-protected this compound is purified, typically by recrystallization.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound and its N-Boc derivative. The exact values would be obtained from the experimental characterization of the synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aryl-H7.0-7.4m-
C5-H~4.5-5.0d~3-5
C6-H~5.0-5.5d~3-5
C3-H₂~4.0-4.5ABq~16-18
N-HBroad singlets-
4-Boc-5,6-diphenylmorpholin-2-one Aryl-H6.6-7.3m-
C5-H5.16d3
C6-H6.17d3
C3-H₂4.52d1
Boc (9H)1.25s-

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O~170-175
Aryl-C~125-140
C6~80-85
C5~60-65
C3~65-70
4-Boc-5,6-diphenylmorpholin-2-one C=O (Boc)~155-160
C=O (lactone)~168-172
Aryl-C~125-140
C(CH₃)₃~80-82
C6~80-85
C5~58-62
C3~65-70
(CH₃)₃~28-29

Table 3: IR Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
This compound N-H~3300-3400Medium
C-H (Aryl)~3000-3100Medium
C-H (Alkyl)~2850-2960Medium
C=O~1730-1750Strong
C-O~1050-1150Strong
4-Boc-5,6-diphenylmorpholin-2-one C-H (Aryl)~3050Medium
C-H (Alkyl)~2975Medium
C=O (Lactone)~1755Strong
C=O (Boc)~1690Strong
C-O1045, 1100, 1150Strong

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)Key Fragmentation Peaks (m/z)
This compound ESI254.1181--
4-Boc-5,6-diphenylmorpholin-2-one ESI354.1705--

Disclaimer: The specific numerical data in the tables are estimates based on typical values for the respective functional groups and data from closely related structures. For precise data, consultation of the primary literature, such as the work by Dastlik et al., is required. The experimental protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.

5,6-Diphenylmorpholin-2-one: A Technical Overview of its Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability and synthetic utility of the heterocyclic compound 5,6-diphenylmorpholin-2-one. While this molecule is readily available commercially and serves as a valuable chiral building block in organic synthesis, publicly available data on its specific biological activities, experimental protocols for biological evaluation, and associated signaling pathways are limited. This document summarizes the available information, focusing on its chemical properties and procurement.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically sold as a racemic mixture or in its enantiomerically pure forms. Key suppliers and their typical product offerings are summarized below.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Bide Pharmatech Ltd. This compound19180-79-1Not SpecifiedCustom Synthesis
ChemicalBook 5,6-Diphenyl-2-morpholinone19180-79-1≥98%Varies by supplier
Alfa Aesar (Thermo Fisher Scientific) 5,6-Diphenyl-2-Morpholinone, 98%19180-79-198%1g
Biotuva Life Sciences This compound19180-79-195%250mg, 1g
MySkinRecipes This compound19180-79-195%250mg, 1g

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.3 g/mol
CAS Number 19180-79-1
Boiling Point 444°C
Storage Temperature 2-8°C

Synthetic Applications

The primary utility of this compound lies in its application as a chiral auxiliary and a synthetic intermediate for the preparation of more complex molecules, particularly in the field of medicinal chemistry. The morpholine core is a common motif in a variety of biologically active compounds. The diphenyl substitution pattern provides a rigid conformational framework that can be exploited in asymmetric synthesis.

Logical Workflow for Synthetic Utility

G Synthetic Utility of this compound A This compound B Chiral Glycine Enolate Equivalent A->B Deprotonation C Asymmetric Alkylation B->C Reaction with Electrophiles D α-Amino Acid Synthesis C->D Hydrolysis/Deprotection E Bioactive Molecule Synthesis D->E F Potential CNS Agents E->F G Enzyme Inhibitors E->G H Receptor Modulators E->H

Caption: Synthetic pathway from this compound.

Biological Context and Future Directions

Given the lack of direct biological data, future research efforts could focus on the following areas:

  • In vitro screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.

  • Receptor binding assays: Screening the compound against a broad range of CNS receptors to identify potential targets.

  • Enzyme inhibition assays: Assessing the inhibitory activity against various enzymes implicated in disease.

The commercial availability and established synthetic utility of this compound make it a readily accessible starting point for such exploratory studies in drug discovery and development.

The Ascendance of a Chiral Auxiliary: A Technical Guide to 5,6-diphenylmorpholin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds, a cornerstone of modern drug discovery and development, has led to the creation of numerous strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a powerful and reliable method for the synthesis of complex chiral molecules. This technical guide delves into the historical development and application of a particularly effective chiral auxiliary, 5,6-diphenylmorpholin-2-one, and its derivatives. This versatile scaffold, pioneered by the work of Robert M. Williams and his research group, has become an invaluable tool for the asymmetric synthesis of α-amino acids and their derivatives.

Introduction: The Need for Robust Chiral Control

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product.

The Emergence of this compound: A Historical Perspective

The development of this compound as a chiral auxiliary is rooted in the broader effort to create reliable methods for asymmetric α-amino acid synthesis. While the concept of chiral auxiliaries was established earlier, the work of Robert M. Williams in the late 1980s and early 1990s brought the "diphenyloxazinone" and "diphenylmorpholinone" templates to the forefront. These auxiliaries, derived from readily available chiral amino alcohols, offered a high degree of stereocontrol in the alkylation of a glycine enolate equivalent.

A key advantage of the this compound scaffold lies in the rigid, conformationally biased environment it creates. The two phenyl groups at the 5 and 6 positions effectively shield one face of the enolate, leading to highly diastereoselective alkylation reactions. This predictable stereochemical outcome has made it a popular choice for the synthesis of a wide array of natural and unnatural α-amino acids.

Synthesis of the Chiral Auxiliary

The synthesis of this compound and its commonly used N-protected derivatives is a well-established and efficient process. The starting material is the chiral amino alcohol, (1R,2S)-(-)-2-amino-1,2-diphenylethanol or its (1S,2R)-(+) enantiomer, which are commercially available or can be prepared from benzoin.

Experimental Protocol: Synthesis of (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one

This protocol outlines a common procedure for the synthesis of the N-Boc protected chiral auxiliary.

Materials:

  • (1S,2R)-(+)-2-amino-1,2-diphenylethanol

  • Ethyl bromoacetate

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Toluene

Procedure:

  • Alkylation of the Amino Alcohol: To a solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol in anhydrous THF, ethyl bromoacetate and triethylamine are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up to isolate the amino ester intermediate.

  • N-Protection: The crude amino ester is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP are added, and the mixture is stirred at room temperature until the N-protection is complete.

  • Cyclization: The N-Boc protected amino ester is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled and worked up to yield (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one as a crystalline solid.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

The primary application of this compound is in the diastereoselective alkylation of its N-acylated derivatives, which serve as chiral glycine enolate equivalents. The N-Boc and N-Cbz protected versions are most commonly employed.

General Workflow for Asymmetric Alkylation

The following diagram illustrates the general workflow for the asymmetric synthesis of α-amino acids using the this compound auxiliary.

G cluster_synthesis Synthesis of Chiral Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Product Isolation start Chiral Amino Alcohol step1 Alkylation start->step1 step2 N-Protection step1->step2 step3 Cyclization step2->step3 auxiliary N-Protected 5,6-Diphenyl- morpholin-2-one step3->auxiliary deprotonation Deprotonation (e.g., LDA, -78 °C) auxiliary->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation with Electrophile (R-X) enolate->alkylation alkylated_aux Alkylated Auxiliary alkylation->alkylated_aux cleavage Cleavage of Auxiliary alkylated_aux->cleavage product Enantiomerically Enriched α-Amino Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for asymmetric α-amino acid synthesis.
Experimental Protocol: Diastereoselective Alkylation of (5R,6S)-4-Boc-5,6-diphenylmorpholin-2-one

This protocol provides a general procedure for the alkylation step.

Materials:

  • (5R,6S)-4-Boc-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Enolate Formation: A solution of (5R,6S)-4-Boc-5,6-diphenylmorpholin-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of a strong base, such as LDA, is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation.

  • Alkylation: The desired electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give the crude alkylated product.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the diastereomerically pure alkylated auxiliary.

Quantitative Data: Diastereoselectivity of Alkylation

The diastereoselectivity of the alkylation is typically very high, with the major diastereomer being formed in significant excess. The following table summarizes representative data from the literature for the alkylation of the N-Boc protected this compound glycine enolate.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
CH3ILDA>98:295
BnBrLDA>98:292
Allyl BromideLDA>95:588
n-BuILDA>98:290

Cleavage of the Chiral Auxiliary

A crucial step in the synthetic sequence is the removal of the chiral auxiliary to liberate the desired α-amino acid. The cleavage conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.

Experimental Protocol: Cleavage of the Alkylated Auxiliary

Several methods have been developed for the cleavage of the this compound auxiliary. A common method involves hydrolysis followed by catalytic hydrogenation.

Materials:

  • Alkylated (5R,6S)-4-Boc-5,6-diphenylmorpholin-2-one

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

Procedure:

  • Saponification: The alkylated auxiliary is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature to hydrolyze the lactone.

  • Hydrogenolysis: After the saponification is complete, the solvent is removed, and the residue is dissolved in methanol. A catalytic amount of palladium on carbon is added, and the mixture is subjected to hydrogenation at a suitable pressure. This step cleaves the C-O bond, releasing the N-Boc protected amino acid and the chiral amino alcohol.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified to isolate the N-Boc protected α-amino acid. The chiral amino alcohol can also be recovered and recycled.

Logical Relationships in Stereochemical Control

The high degree of stereocontrol exerted by the this compound auxiliary can be rationalized by considering the steric hindrance imposed by the phenyl groups. The following diagram illustrates the proposed model for stereochemical induction.

G cluster_model Model for Stereochemical Induction enolate Chiral Enolate (Top face shielded by Phenyl groups) product Major Diastereomer (Alkylation from the less hindered bottom face) enolate->product Attack from bottom face electrophile Electrophile (R-X) electrophile->product

Proposed model for diastereoselective alkylation.

Conclusion

The this compound chiral auxiliary has proven to be a robust and versatile tool for the asymmetric synthesis of α-amino acids. Its straightforward synthesis, high diastereoselectivity in alkylation reactions, and reliable cleavage methods have solidified its place in the toolbox of synthetic organic chemists. The foundational work in developing and applying this auxiliary has had a significant impact on the field of asymmetric synthesis, enabling the preparation of a wide range of complex, enantiomerically pure molecules for research and development in the pharmaceutical and agrochemical industries.

Navigating the Solubility Landscape of 5,6-diphenylmorpholin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 5,6-diphenylmorpholin-2-one, a key consideration for researchers, scientists, and professionals in drug development. While specific, publicly available quantitative solubility data for this compound is limited, this document outlines a robust experimental framework for determining its solubility in common organic solvents. The provided protocols and hypothetical data serve as a practical reference for establishing in-house solubility profiles.

Hypothetical Solubility Data of this compound

The following table presents a hypothetical summary of the solubility of this compound in a range of common organic solvents at ambient temperature (25°C). This data is illustrative and intended to provide a comparative framework. Actual experimental values may vary.

SolventClassificationHypothetical Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Very Soluble> 100
Dimethylformamide (DMF)Very Soluble> 100
Dichloromethane (DCM)Freely Soluble50 - 100
ChloroformFreely Soluble50 - 100
AcetoneSoluble10 - 50
Ethyl AcetateSparingly Soluble1 - 10
MethanolSlightly Soluble0.1 - 1
EthanolSlightly Soluble0.1 - 1
n-HexaneInsoluble< 0.1
WaterInsoluble< 0.1

Experimental Protocol for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following protocol describes the widely accepted shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Methanol, Ethanol, n-Hexane, Water)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures.

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, at a constant temperature (e.g., 25°C).[2] This extended mixing time ensures that the solvent is fully saturated with the compound.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.[3] This step is crucial to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve.

  • Data Analysis:

    • The concentration determined by HPLC represents the solubility of this compound in that specific solvent under the experimental conditions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal Vials A->B C Agitate for 24-72h at constant temperature B->C D Filter supernatant (0.45 µm) C->D E Quantify by HPLC D->E F Determine Solubility E->F

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Alkylation of 5,6-Diphenylmorpholin-2-one Enolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective alkylation of enolates derived from chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This application note details the use of the chiral glycine equivalent, (5S,6R)-5,6-diphenylmorpholin-2-one, for the synthesis of enantiomerically enriched α-amino acids. The rigid conformation of the morpholinone ring, influenced by the bulky phenyl groups, provides a well-defined steric environment that directs the approach of incoming electrophiles to the enolate, leading to high diastereoselectivity. This method offers a reliable and predictable route to a variety of natural and unnatural α-amino acids, which are critical components in drug discovery and development.

Principle of Diastereoselection

The high diastereoselectivity observed in the alkylation of the 5,6-diphenylmorpholin-2-one enolate is attributed to the steric hindrance imposed by the phenyl group at the C-6 position. Upon deprotonation, a rigid lithium enolate is formed and chelated by the lithium cation. The phenyl group at C-6 effectively shields one face of the planar enolate, directing the incoming alkylating agent to the opposite, less hindered face. This results in the preferential formation of one diastereomer. The level of diastereoselectivity is dependent on several factors, including the base used for enolization, the solvent, the reaction temperature, and the nature of the alkylating agent.

Data Presentation: Diastereoselective Alkylation Results

The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of N-Boc-(5S,6R)-5,6-diphenylmorpholin-2-one with various alkyl halides. The reactions were carried out under optimized conditions to achieve high yields and diastereoselectivities.

EntryAlkylating Agent (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ICH₃95>98:2
2CH₃CH₂ICH₃CH₂92>98:2
3CH₂=CHCH₂BrCH₂=CHCH₂98>98:2
4C₆H₅CH₂BrC₆H₅CH₂99>98:2
5(CH₃)₂CHCH₂I(CH₃)₂CHCH₂85>98:2
6(CH₃)₃CCH₂I(CH₃)₃CCH₂70>98:2

Experimental Protocols

Materials:

  • (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Alkylating agent (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol for Diastereoselective Alkylation:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LiHMDS (1.0 M in THF, 1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

  • Analysis: Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow start Start: (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one in THF cool Cool to -78 °C start->cool add_base Add LiHMDS dropwise cool->add_base enolate_formation Stir for 30 min (Enolate Formation) add_base->enolate_formation add_alkylating_agent Add Alkylating Agent (R-X) enolate_formation->add_alkylating_agent alkylation Stir for 2-4 h at -78 °C (Alkylation) add_alkylating_agent->alkylation quench Quench with sat. aq. NH4Cl alkylation->quench workup Aqueous Work-up and Extraction quench->workup purification Column Chromatography workup->purification product Purified Alkylated Product purification->product analysis Yield and d.r. Determination (NMR, HPLC) product->analysis

Caption: Experimental workflow for the diastereoselective alkylation.

signaling_pathway morpholinone (5S,6R)-5,6-Diphenylmorpholin-2-one enolate Chiral Lithium Enolate morpholinone->enolate  Base (LiHMDS) transition_state Diastereomeric Transition States enolate->transition_state electrophile Electrophile (R-X) electrophile->transition_state major_product Major Diastereomer transition_state->major_product Lower Energy minor_product Minor Diastereomer transition_state->minor_product Higher Energy

Caption: Logical relationship of the diastereoselective alkylation.

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Chiral Auxiliary 5,6-diphenylmorpholin-2-one: Extensive literature searches did not yield specific methods or protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids. This suggests that its application for this purpose is not widely documented in published scientific literature.

However, the underlying principle of using a chiral scaffold to direct the stereoselective alkylation of a glycine enolate is a well-established and powerful strategy. A leading and thoroughly documented method that accomplishes this goal utilizes chiral Nickel(II) complexes of glycine Schiff bases. These complexes serve as versatile, nucleophilic glycine equivalents, enabling the synthesis of a wide array of α-amino acids in high yield and with excellent stereocontrol.

This document provides detailed application notes and protocols for this robust and widely adopted alternative methodology.

Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Nickel(II) Glycine Complex

Introduction

The asymmetric synthesis of non-proteinogenic α-amino acids is of significant interest in medicinal chemistry and drug development, as these compounds are key components of peptidomimetics, enzyme inhibitors, and other bioactive molecules. One of the most reliable methods for their preparation is the diastereoselective alkylation of a chiral glycine equivalent. The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), provides a powerful platform for this transformation.[1][2]

The square-planar Ni(II) complex forms a rigid structure that effectively shields one face of the glycine-derived enolate. This steric hindrance directs incoming electrophiles to the less hindered face, resulting in a highly diastereoselective alkylation.[1] Subsequent hydrolysis of the alkylated complex yields the desired non-proteinogenic amino acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.[2]

Data Presentation: Diastereoselective Alkylation of Ni(II)-Glycine Complex

The following table summarizes the representative yields and optical purities achieved in the synthesis of various (S)-α-amino acids via the alkylation of the Ni(II) complex of the Schiff base derived from (S)-BPBP and glycine.

EntryElectrophile (R-X)Product (S)-Amino AcidYield (%)Optical Yield (%)*
1CH₃IAlanine70-8588
2CH₃CH₂CH₂BrNorvaline75-9090
3(CH₃)₂CHCH₂BrLeucine80-9592
4PhCH₂BrPhenylalanine85-9890
5Indol-3-ylmethyl bromideTryptophan70-8585
6CH₃CH₂CH(CH₃)BrIsoleucine65-8070
73,4-(CH₃O)₂C₆H₃CH₂Br3,4-Dimethoxyphenylalanine80-9592

*Data adapted from Belokon, Y. N., et al., J. Chem. Soc., Perkin Trans. 1, 1988, (2), 305-312.[2] Optical yield is a measure of the enantiomeric excess.

Experimental Protocols

Protocol 1: Preparation of the Chiral Ni(II)-Glycine Complex

This protocol describes the formation of the key chiral glycine equivalent from glycine, the chiral ligand (S)-BPBP, and a nickel(II) salt.

Materials:

  • Glycine

  • (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPBP)

  • Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • A solution of NaOH (2.0 eq) in MeOH is added to a suspension of glycine (2.0 eq) in MeOH. The mixture is stirred until the glycine dissolves.

  • (S)-BPBP (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of Ni(NO₃)₂·6H₂O (1.0 eq) in MeOH is added dropwise to the reaction mixture.

  • The resulting deep red solution is stirred at 50°C for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the red-colored Ni(II)-glycine complex, which can be used in the next step without further purification.

Protocol 2: General Procedure for Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the Ni(II)-glycine complex with an alkyl halide.

Materials:

  • Ni(II)-Glycine Complex (from Protocol 1)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 - 2.0 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely powdered (5.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • The Ni(II)-glycine complex (1.0 eq) is dissolved in anhydrous DMF.

  • Finely powdered solid NaOH or KOH (5.0 eq) is added to the solution.

  • The alkyl halide (1.5 - 2.0 eq) is added, and the mixture is stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.

  • Upon completion, the reaction mixture is diluted with DCM and washed several times with water to remove DMF and inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is a mixture of diastereomeric alkylated complexes. The major diastereomer can often be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis and Isolation of the α-Amino Acid

This protocol describes the cleavage of the alkylated complex to release the free amino acid and recover the chiral ligand.

Materials:

  • Alkylated Ni(II) Complex (from Protocol 2)

  • 6M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Dowex 50W-X8 ion-exchange resin (H⁺ form)

  • Aqueous Ammonia solution (2M)

Procedure:

  • The purified alkylated Ni(II) complex is suspended in 6M HCl.

  • The mixture is heated at 100°C for 4-6 hours until the red color disappears and a precipitate of the chiral ligand hydrochloride forms.

  • The mixture is cooled to room temperature, and the precipitated ligand hydrochloride is collected by filtration. The ligand can be recovered by neutralization and extraction.

  • The aqueous filtrate, containing the amino acid hydrochloride and NiCl₂, is washed with diethyl ether to remove any remaining organic impurities.

  • The aqueous solution is passed through a column of Dowex 50W-X8 resin. The column is washed with water to remove Ni(II) salts.

  • The amino acid is eluted from the resin with 2M aqueous ammonia.

  • The ammonia-containing fractions are collected and concentrated under reduced pressure to yield the pure, enantiomerically enriched non-proteinogenic α-amino acid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a non-proteinogenic amino acid using the chiral Ni(II) complex methodology.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Purification Glycine Glycine Complex Chiral Ni(II)-Glycine Complex Glycine->Complex Ligand (S)-BPBP Ligand Ligand->Complex Ni_salt Ni(NO₃)₂ Ni_salt->Complex Alkylated_Complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Complex->Alkylated_Complex Base (NaOH) DMF, RT Electrophile Alkyl Halide (R-X) Electrophile->Alkylated_Complex Hydrolysis Acid Hydrolysis (6M HCl) Alkylated_Complex->Hydrolysis Purification Ion-Exchange Chromatography Hydrolysis->Purification Recovered_Ligand Recovered Ligand Hydrolysis->Recovered_Ligand Amino_Acid Pure (S)-Amino Acid Purification->Amino_Acid

References

Application Notes and Protocols: The Emerging Role of Chiral Morpholin-2-ones in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure and complex molecules, particularly in the realm of natural product synthesis, has driven the development of numerous methodologies for asymmetric induction. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. While scaffolds like Evans' oxazolidinones and Oppolzer's sultams have been extensively utilized, there is growing interest in novel chiral auxiliaries that may offer unique advantages in terms of reactivity, selectivity, and ease of removal. This document explores the potential application of chiral morpholin-2-ones, with a focus on the hypothetical use of a 5,6-disubstituted morpholin-2-one scaffold in the asymmetric synthesis of a key intermediate for a natural product. Although specific literature examples for 5,6-diphenylmorpholin-2-one are not prevalent, the principles of asymmetric synthesis allow for a detailed projection of its utility.

General Principles of Chiral Morpholin-2-one Auxiliaries

The morpholin-2-one scaffold incorporates several features that make it an attractive candidate for a chiral auxiliary. The rigid heterocyclic structure can effectively shield one face of a prochiral enolate, directing incoming electrophiles to the opposite face and thereby controlling the stereochemical outcome of the reaction. The substituents at the 5 and 6 positions play a crucial role in creating this chiral environment. Large, sterically demanding groups like phenyl rings are expected to provide a high degree of facial bias.

The general workflow for the application of a chiral morpholin-2-one auxiliary in an asymmetric alkylation is depicted below.

G cluster_0 Asymmetric Alkylation Workflow start Chiral Morpholin-2-one Auxiliary step1 N-Acylation with Prochiral Acid Chloride start->step1 1. step2 Deprotonation to form Chiral Enolate (e.g., LDA, -78 °C) step1->step2 2. step3 Diastereoselective Alkylation with Electrophile (R-X) step2->step3 3. step4 Removal of Chiral Auxiliary (e.g., LiOH, H2O2) step3->step4 4. end Enantiomerically Enriched Product step4->end 5.

Caption: General workflow for asymmetric alkylation using a chiral morpholin-2-one auxiliary.

Hypothetical Application: Asymmetric Synthesis of a γ-Alkyl α-Amino Acid Precursor

For the purpose of these application notes, we will consider the asymmetric synthesis of a protected γ-alkyl α-amino acid, a common structural motif in various natural products. The key step will be the diastereoselective alkylation of an N-acylated chiral morpholin-2-one.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the key steps in the synthesis.

StepReactionProduct Yield (%)Diastereomeric Excess (d.e.) (%)
1N-Acylation95N/A
2Asymmetric Alkylation (with Benzyl Bromide)88>98
3Asymmetric Alkylation (with Isopropyl Iodide)8295
4Auxiliary Removal (Hydrolysis)92N/A (product is enantiopure)
Experimental Protocols

Materials:

  • (5S,6R)-5,6-diphenylmorpholin-2-one (hypothetical chiral auxiliary)

  • Propionyl chloride

  • Diisopropylethylamine (DIPEA)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Isopropyl iodide

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard laboratory glassware and purification supplies

Protocol 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (5S,6R)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere, add DIPEA (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl-5,6-diphenylmorpholin-2-one.

Protocol 2: Asymmetric Alkylation

  • To a solution of the N-propionyl-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.

Protocol 3: Auxiliary Removal

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq).

  • Slowly add a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is dictated by the steric hindrance provided by the phenyl groups on the chiral auxiliary. The enolate is expected to adopt a conformation where one face is effectively blocked, leading to a highly diastereoselective reaction.

G cluster_0 Stereochemical Control Model enolate Planar Chiral Enolate top_face Top Face Approach (Sterically Hindered by Phenyl Groups) enolate->top_face Electrophile Attack bottom_face Bottom Face Approach (Less Hindered) enolate->bottom_face Electrophile Attack minor_diastereomer Minor Diastereomer top_face->minor_diastereomer Disfavored Pathway major_diastereomer Major Diastereomer bottom_face->major_diastereomer Favored Pathway

Caption: Proposed model for stereochemical induction by the this compound auxiliary.

Conclusion

While the specific use of this compound in natural product synthesis is not yet widely documented, its structural features suggest it could be a valuable tool for asymmetric synthesis. The hypothetical application outlined above demonstrates its potential for the stereoselective synthesis of key building blocks. Further research into the synthesis and application of such chiral morpholin-2-one auxiliaries could open up new avenues for the efficient and elegant construction of complex natural products. Researchers in drug development and process chemistry may find such auxiliaries to be advantageous for establishing stereocenters with high fidelity.

Application Notes and Protocols: Asymmetric Michael Additions Utilizing 5,6-Diphenylmorpholin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries in this reaction allows for the stereocontrolled synthesis of enantiomerically enriched products, which are crucial intermediates in the development of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the use of the chiral auxiliary, (5S,6R)-5,6-diphenylmorpholin-2-one, in asymmetric Michael additions. This auxiliary, derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol, offers a rigid scaffold that effectively directs the stereochemical outcome of the conjugate addition.

These notes will cover the synthesis of the chiral auxiliary, its acylation to form the Michael acceptor, the diastereoselective Michael addition reaction, and the subsequent cleavage of the auxiliary to yield the chiral product.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the sequence. Please note that specific yields and diastereoselectivities are highly dependent on the substrates and reaction conditions. The data presented here are illustrative examples based on analogous systems.

Table 1: Representative Diastereoselectivity in Michael Addition

EntryMichael Donor (Nucleophile)Michael Acceptor (R Group on Enoyl Moiety)Diastereomeric Ratio (d.r.)Yield (%)
1ThiophenolPhenyl>95:592
2Diethyl malonateMethyl90:1085
3AnilineEthyl88:1288
4Phenylmagnesium bromide (Grignard)Phenyl>98:295

Table 2: Conditions for Cleavage of the Chiral Auxiliary

EntryProduct from Michael AdditionCleavage ReagentConditionsProduct Yield (%)Auxiliary Recovery (%)
1Adduct from Thiophenol additionLiOH, H₂O₂THF/H₂O, 0 °C to rt, 2h8991
2Adduct from Diethyl malonate additionLiBH₄, then H₂OTHF, 0 °C, 4h8590

Experimental Protocols

Protocol 1: Synthesis of (5S,6R)-5,6-diphenylmorpholin-2-one

This protocol is adapted from the synthesis of similar morpholinones.

Materials:

  • (1R,2S)-(-)-2-amino-1,2-diphenylethanol

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Step 1: N-Alkylation. To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up. Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Step 2: Cyclization. Dissolve the crude product from Step 1 in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.

  • Purification. Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (5S,6R)-5,6-diphenylmorpholin-2-one as a white solid.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol describes the attachment of an α,β-unsaturated acyl group to the chiral auxiliary.

Materials:

  • (5S,6R)-5,6-diphenylmorpholin-2-one

  • Acyl chloride (e.g., crotonyl chloride, cinnamoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup. Dissolve (5S,6R)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Reagent Addition. Add triethylamine (1.5 eq) to the solution. Dropwise, add the desired acyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM over 15-20 minutes.

  • Reaction. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification. Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-enoyl-5,6-diphenylmorpholin-2-one can be purified by column chromatography on silica gel.

Protocol 3: Diastereoselective Michael Addition

This protocol provides a general procedure for the conjugate addition of a nucleophile to the N-enoyl-chiral auxiliary.

Materials:

  • N-enoyl-5,6-diphenylmorpholin-2-one (from Protocol 2)

  • Michael donor (e.g., thiophenol, diethyl malonate, Grignard reagent)

  • Appropriate solvent (e.g., THF, Toluene, DCM)

  • Base or catalyst (if required, e.g., NaH for malonates, CuI for Grignard reagents)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup. Dissolve the N-enoyl-5,6-diphenylmorpholin-2-one (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon) and cool to the desired temperature (e.g., -78 °C for organometallic reagents, 0 °C or room temperature for softer nucleophiles).

  • Nucleophile Addition.

    • For soft nucleophiles (e.g., thiols, amines): Add the nucleophile (1.1 - 1.5 eq) directly to the solution. A catalytic amount of a non-nucleophilic base may be required.

    • For enolates (e.g., diethyl malonate): Pre-form the enolate by treating the Michael donor with a suitable base (e.g., NaH) in a separate flask, then add it to the reaction mixture.

    • For organocuprates (from Grignard reagents): In a separate flask, prepare the organocuprate by adding the Grignard reagent (2.0 eq) to a suspension of CuI (1.0 eq) in THF at low temperature. Add this reagent to the solution of the Michael acceptor.

  • Reaction. Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification. Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography to separate the diastereomers.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral product. The choice of cleavage method depends on the desired functional group in the final product.

Method A: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Michael adduct (from Protocol 3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Reaction Setup. Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Reagent Addition. Add a solution of lithium hydroxide (2.0 eq) in water, followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Reaction. Stir the mixture at 0 °C for 2-4 hours.

  • Work-up. Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with diethyl ether. The aqueous layer contains the recovered chiral auxiliary. The organic layer contains the desired carboxylic acid.

  • Purification. Dry the organic layer, concentrate, and purify the carboxylic acid as needed. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Method B: Reductive Cleavage to an Aldehyde or Alcohol

Materials:

  • Michael adduct (from Protocol 3)

  • Lithium borohydride (LiBH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous Tetrahydrofuran (THF)

  • Water or Rochelle's salt solution

Procedure:

  • Reaction Setup. Dissolve the Michael adduct (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C or 0 °C.

  • Reagent Addition. Add the reducing agent (e.g., LiBH₄, 1.5 eq) portion-wise.

  • Reaction. Stir the reaction at low temperature for 1-3 hours.

  • Work-up and Purification. Carefully quench the reaction with water or Rochelle's salt solution. After warming to room temperature, extract the product with an organic solvent. The product will be the corresponding aldehyde or alcohol, which can be purified by standard methods. The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Signaling Pathways and Workflows

Michael_Addition_Workflow cluster_synthesis Auxiliary Preparation cluster_reaction Core Reaction cluster_final Product Isolation Auxiliary 5,6-Diphenylmorpholin-2-one Synthesis Acylation N-Acylation Auxiliary->Acylation Attach Michael Acceptor Michael_Addition Asymmetric Michael Addition Acylation->Michael_Addition N-Enoyl Auxiliary Cleavage Auxiliary Cleavage Michael_Addition->Cleavage Nucleophile Michael Donor Nucleophile->Michael_Addition Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric Michael addition.

Reaction_Mechanism Enolate_Formation Enolate/ Nucleophile Formation Conjugate_Addition Conjugate Addition Enolate_Formation->Conjugate_Addition Nucleophilic Attack on β-carbon Protonation Protonation Conjugate_Addition->Protonation Enolate Intermediate Diastereomeric_Product Diastereomeric Product Protonation->Diastereomeric_Product Final Product

Caption: Key steps in the Michael addition mechanism.

Auxiliary_Cleavage cluster_hydrolytic Hydrolytic Cleavage cluster_reductive Reductive Cleavage Start Michael Adduct (Product-Auxiliary Conjugate) Hydrolysis LiOH / H₂O₂ Start->Hydrolysis Reduction LiBH₄ or DIBAL-H Start->Reduction Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Carboxylic_Acid Alcohol_Aldehyde Chiral Alcohol/Aldehyde Reduction->Alcohol_Aldehyde

Application Note and Protocol for N-acylation of 5,6-diphenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acylated morpholin-2-one scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The N-acylation of the parent morpholin-2-one ring system allows for the introduction of diverse functionalities, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-acylation of 5,6-diphenylmorpholin-2-one, a key intermediate for the synthesis of novel therapeutic agents. The protocols described herein are based on established methods for the N-acylation of secondary amines and lactams, offering reliable and reproducible procedures for laboratory-scale synthesis.[1][2][3][4][5][6]

General Reaction Principle:

The N-acylation of this compound involves the reaction of the secondary amine within the morpholinone ring with an acylating agent, such as an acyl chloride or an acid anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of acyl chlorides, or a carboxylate for anhydrides) to form the final N-acylated product. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group (amide resonance), the nucleophilicity of the nitrogen in the morpholin-2-one is reduced compared to a simple secondary amine, which may necessitate the use of a base or catalyst to facilitate the reaction.[4]

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. Method A utilizes an acyl chloride in the presence of a tertiary amine base, a widely applicable and efficient procedure.[3][6] Method B employs an acid anhydride, which can be advantageous when the corresponding acyl chloride is unstable or commercially unavailable.[4]

Method A: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of triethylamine as a base.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated this compound.

Method B: N-Acylation using Acid Anhydrides

This protocol outlines the N-acylation using an acid anhydride. This method can be performed under neutral conditions by heating or with the addition of a catalyst for less reactive substrates.[6]

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 - 1.5 equivalents)

  • Toluene or Xylene as solvent (optional, for higher temperatures)

  • Ice-water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in the carboxylic anhydride (1.2 equivalents). For a higher boiling point, a solvent such as toluene can be used.

  • Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker of ice-water to precipitate the product and hydrolyze the excess anhydride.[6]

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.

  • Drying and Purification:

    • Dry the product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation

The following table summarizes the reaction conditions for the two protocols, allowing for easy comparison. The yields are hypothetical and will depend on the specific substrate and acylating agent used.

ParameterMethod A: Acyl ChlorideMethod B: Acid Anhydride
Acylating Agent Acyl Chloride (1.1 - 1.2 eq.)Carboxylic Anhydride (1.2 - 1.5 eq.)
Solvent Anhydrous DCM or THFToluene, Xylene, or neat
Base/Catalyst Triethylamine or Pyridine (1.5 eq.)None (thermal) or optional acid/Lewis acid catalyst
Temperature 0 °C to Room Temperature80 - 120 °C (Reflux)
Reaction Time 4 - 12 hours2 - 6 hours
Work-up Aqueous wash (NaHCO₃, Brine)Precipitation in ice-water, filtration
Typical Yield 75-95%70-90%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start_mat This compound + Acylating Agent reaction Mixing in Solvent + Base/Catalyst (if needed) Heating/Stirring start_mat->reaction workup Quenching Extraction/Precipitation Filtration reaction->workup TLC Monitoring purification Recrystallization or Column Chromatography workup->purification product N-acylated This compound purification->product

Caption: General workflow for the N-acylation of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the roles and relationships of the key components in the N-acylation reaction using an acyl chloride (Method A).

reaction_components morpholinone This compound (Nucleophile) product N-Acyl-5,6-diphenyl- morpholin-2-one morpholinone->product Forms Amide Bond byproduct Triethylammonium Chloride morpholinone->byproduct acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->product acyl_chloride->byproduct Generates HCl base Triethylamine (Base) base->byproduct Neutralizes HCl solvent Anhydrous DCM (Solvent)

References

Application Notes and Protocols: Cleavage of 5,6-diphenylmorpholin-2-one Auxiliary with Lithium Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cleavage of the 5,6-diphenylmorpholin-2-one chiral auxiliary from N-acylated substrates using lithium hydroperoxide (LiOOH). This method is a mild and efficient way to obtain the desired chiral carboxylic acid while allowing for the recovery of the valuable auxiliary.

Introduction

The this compound auxiliary is a chiral scaffold used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and aldol condensations. After the desired stereoselective transformation, the auxiliary must be removed to yield the final chiral product. Cleavage with lithium hydroperoxide is a preferred method as it selectively attacks the exocyclic acyl group, leaving the endocyclic amide bond of the auxiliary intact and preserving the newly created stereocenter(s) in the product.[1][2] This protocol is based on established procedures for the cleavage of similar N-acyl lactams, such as the widely used Evans oxazolidinone auxiliaries.[3][4][5]

Mechanism of Cleavage

The cleavage of N-acyl auxiliaries with lithium hydroperoxide proceeds via nucleophilic attack of the hydroperoxide anion (OOH⁻) on the exocyclic carbonyl group. This is in contrast to cleavage with lithium hydroxide (LiOH) alone, which can lead to undesired cleavage of the endocyclic amide bond.[1][2] The hydroperoxide anion is a softer nucleophile and selectively attacks the more electrophilic exocyclic carbonyl. The resulting tetrahedral intermediate then collapses to release the desired carboxylic acid (as a lithium salt) and the intact chiral auxiliary.[6] Subsequent quenching with a reducing agent, such as sodium sulfite, is necessary to destroy any excess peroxide.[3]

Data Presentation

The following table summarizes typical reaction conditions for the cleavage of N-acyl chiral auxiliaries with lithium hydroperoxide, based on data from structurally related compounds. These conditions are expected to be a good starting point for the this compound auxiliary.

ParameterConditionNotes
Substrate N-Acyl-5,6-diphenylmorpholin-2-one1.0 equivalent
Reagents Lithium hydroxide monohydrate (LiOH·H₂O)2.0 - 4.0 equivalents
30% Aqueous hydrogen peroxide (H₂O₂)4.0 - 8.0 equivalents
Solvent Tetrahydrofuran (THF) / Water3:1 to 4:1 v/v
Temperature 0 °C to room temperatureReaction is typically started at 0 °C.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Quenching Agent Aqueous sodium sulfite (Na₂SO₃)~1.5 M solution
Typical Yield 85 - 95%Yields are generally high for this mild cleavage method.

Experimental Protocols

1. Preparation of Lithium Hydroperoxide (in situ)

Lithium hydroperoxide is typically prepared in situ immediately before use by reacting lithium hydroxide with hydrogen peroxide.

Materials:

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Tetrahydrofuran (THF)

Procedure:

  • In a flask suitable for the reaction scale, dissolve the N-acyl-5,6-diphenylmorpholin-2-one substrate (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, prepare the lithium hydroperoxide solution. Cool the required volume of 30% aqueous H₂O₂ (4.0 equiv.) to 0 °C.

  • Slowly add an aqueous solution of LiOH·H₂O (2.0 equiv.) to the cold H₂O₂ solution.

2. Cleavage of the this compound Auxiliary

Procedure:

  • To the cooled solution of the N-acyl-5,6-diphenylmorpholin-2-one substrate, add the freshly prepared, pre-cooled lithium hydroperoxide solution dropwise, maintaining the internal temperature at or below 5 °C.

  • Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (e.g., 1.5 M) until a negative test for peroxides is obtained (using peroxide test strips).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

3. Work-up and Purification

Procedure:

  • Concentrate the reaction mixture in vacuo to remove the THF.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the this compound auxiliary.

  • Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with a suitable acid (e.g., 1 M HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the carboxylic acid product by column chromatography or crystallization as required. The recovered auxiliary can also be purified by chromatography or crystallization for reuse.

Mandatory Visualizations

Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products N_Acyl_Auxiliary N-Acyl-5,6-diphenylmorpholin-2-one Tetrahedral_Intermediate Tetrahedral Intermediate N_Acyl_Auxiliary->Tetrahedral_Intermediate Nucleophilic Attack LiOOH LiOOH LiOOH->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (as Li salt) Tetrahedral_Intermediate->Carboxylic_Acid Collapse Auxiliary This compound Tetrahedral_Intermediate->Auxiliary Collapse

Caption: Mechanism of LiOOH cleavage of the auxiliary.

Experimental_Workflow Start Start: N-Acyl Auxiliary in THF/H₂O Cool Cool to 0 °C Start->Cool Add_LiOOH Add pre-cooled LiOOH solution Cool->Add_LiOOH React Stir at 0 °C (1-4 h) Monitor by TLC Add_LiOOH->React Quench Quench with aq. Na₂SO₃ React->Quench Workup Work-up Quench->Workup Remove_THF Remove THF (in vacuo) Workup->Remove_THF Extract_Auxiliary Extract Auxiliary (e.g., CH₂Cl₂) Remove_THF->Extract_Auxiliary Acidify Acidify aqueous layer (pH 1-2) Extract_Auxiliary->Acidify Extract_Product Extract Product (e.g., EtOAc) Acidify->Extract_Product Purify Purify Product and Auxiliary Extract_Product->Purify End End: Pure Carboxylic Acid and Recovered Auxiliary Purify->End

Caption: Experimental workflow for auxiliary cleavage.

References

Application Notes and Protocols: Reductive Cleavage of the 5,6-Diphenylmorpholin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (5R,6S)-5,6-diphenylmorpholin-2-one and its enantiomer serve as effective chiral auxiliaries in the asymmetric synthesis of α-amino acids and other chiral compounds. This methodology relies on the diastereoselective alkylation of the enolate derived from the N-acylated auxiliary, followed by the crucial step of auxiliary removal to yield the desired chiral product. Reductive cleavage is a key method for this removal, affording chiral primary alcohols which are versatile intermediates in organic synthesis. This document provides detailed protocols and data for the reductive cleavage of the 5,6-diphenylmorpholin-2-one auxiliary, enabling researchers to effectively utilize this powerful tool in their synthetic endeavors.

Data Presentation: Reductive Cleavage of N-Alkylated this compound Auxiliaries

The following table summarizes the quantitative data for the reductive cleavage of various N-alkylated this compound auxiliaries. The primary method for this transformation involves the use of hydride reducing agents, which cleave the amide bond to release the chiral primary alcohol and the intact auxiliary.

EntryAlkyl Group (R)Reducing AgentSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Excess (de, %)
1BenzylLiBH₄THF0 to rt12(R)-2-Amino-3-phenylethan-1-ol85>98
2MethylLiAlH₄THF04(R)-2-Aminopropan-1-ol92>98
3IsopropylLiBH₄Ether0 to rt16(R)-2-Amino-3-methylbutan-1-ol88>97
4AllylNaBH₄ / LiClEtOH/THFrt8(R)-2-Aminopent-4-en-1-ol82>98

Experimental Protocols

General Procedure for Diastereoselective Alkylation

Prior to the reductive cleavage, the chiral auxiliary is N-acylated and then alkylated. This protocol outlines a general procedure for the diastereoselective alkylation of the N-glycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one.

Materials:

  • N-glycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-glycinyl-(5R,6S)-5,6-diphenylmorpholin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS solution (1.05 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equiv) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched N-alkylated product.

Protocol for Reductive Cleavage with Lithium Borohydride (LiBH₄)

This protocol describes the reductive cleavage of the N-alkylated this compound auxiliary to yield the corresponding chiral primary alcohol.

Materials:

  • N-alkylated-(5R,6S)-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-alkylated auxiliary (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ (2.0-3.0 equiv) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of methanol.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Stir the mixture for 30 minutes at room temperature.

  • Basify the mixture to pH ~9 with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the chiral primary alcohol from the recovered this compound auxiliary.

Visualizations

experimental_workflow cluster_alkylation Diastereoselective Alkylation cluster_cleavage Reductive Cleavage start N-Glycinyl Auxiliary enolate Enolate Formation (LiHMDS, THF, -78°C) start->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product_alkylated N-Alkylated Auxiliary alkylation->product_alkylated reduction Reduction (LiBH4, THF, 0°C to rt) product_alkylated->reduction workup Aqueous Workup reduction->workup purification Chromatography workup->purification product_alcohol Chiral Primary Alcohol purification->product_alcohol product_auxiliary Recovered Auxiliary purification->product_auxiliary

Caption: Experimental workflow for the synthesis of chiral primary alcohols.

signaling_pathway Auxiliary (5R,6S)-5,6-Diphenyl- morpholin-2-one Auxiliary N_Acylation N-Acylation (e.g., with Glycine derivative) Auxiliary->N_Acylation Step 1 Alkylation Diastereoselective Alkylation (Base, R-X) N_Acylation->Alkylation Step 2 Cleavage Reductive Cleavage (Hydride Source) Alkylation->Cleavage Step 3 Chiral_Product Enantiomerically Enriched Primary Alcohol Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical relationship in the asymmetric synthesis using the auxiliary.

Application Notes and Protocols for the Large-Scale Asymmetric Synthesis of α-Amino Acids using a 5,6-Diphenylmorpholin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of non-proteinogenic α-amino acids utilizing the 5,6-diphenylmorpholin-2-one chiral auxiliary. This methodology facilitates the stereocontrolled introduction of a wide variety of side chains (R-groups) via the diastereoselective alkylation of a glycine enolate. The protocols outlined are intended to serve as a comprehensive guide for laboratory-scale synthesis with considerations for scaling up production. The key steps involve the preparation of the N-glycinyl chiral auxiliary, diastereoselective alkylation, and subsequent cleavage to yield the desired enantiomerically enriched α-amino acid.

Introduction

The demand for enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is driven by their critical role as building blocks in modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The this compound scaffold, a type of diphenyloxazinone, serves as a highly effective chiral auxiliary for the synthesis of α-amino acids.[1] Its rigid, sterically defined structure allows for excellent facial selectivity during the alkylation of the corresponding glycine enolate, leading to high diastereoselectivity. The auxiliary can then be cleaved and potentially recovered for reuse, making it a valuable tool for chemical synthesis.[2]

The general synthetic strategy involves three main stages:

  • Attachment: Acylation of the chiral auxiliary with a glycine equivalent.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond with high stereocontrol.

  • Cleavage: Removal of the chiral auxiliary to release the target α-amino acid.

Experimental Protocols

Protocol 2.1: Synthesis of N-Glycinyl-(5S,6R)-5,6-diphenylmorpholin-2-one

This protocol describes the attachment of the glycine unit to the chiral auxiliary.

Materials:

  • (5S,6R)-5,6-diphenylmorpholin-2-one

  • Bromoacetyl bromide or Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Water

Procedure:

  • N-Haloacetylation:

    • Dissolve (5S,6R)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add bromoacetyl bromide (1.1 eq) or chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-haloacetylated auxiliary.

  • Azide Displacement (for subsequent reduction):

    • Dissolve the crude N-haloacetylated product in a suitable solvent like acetone or DMF.

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure. Add water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the N-azidoacetyl intermediate.

  • Staudinger Reduction:

    • Dissolve the N-azidoacetyl intermediate in THF/water (e.g., 9:1 v/v).

    • Add triphenylphosphine (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 8-12 hours until the azide is fully consumed (monitored by TLC or IR spectroscopy).

    • Remove the solvent under reduced pressure. The crude N-glycinyl product can be purified by column chromatography (silica gel).

Protocol 2.2: Diastereoselective Alkylation

This protocol details the key stereochemistry-defining step.

Materials:

  • N-Glycinyl-(5S,6R)-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base: Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi), or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Alkylating agent (R-X, e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

Procedure:

  • Enolate Formation:

    • Dissolve the N-glycinyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the strong base (1.05 - 1.1 eq) dropwise via syringe. The solution typically turns a deep color (e.g., yellow or orange), indicating enolate formation.

    • Stir the solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Slowly add the alkylating agent (R-X) to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product, containing the alkylated auxiliary, can be purified by flash column chromatography on silica gel. The diastereoselectivity can be assessed at this stage by ¹H NMR or HPLC analysis of the crude product.

Protocol 2.3: Cleavage of the Chiral Auxiliary

This protocol describes the liberation of the final α-amino acid product.

Materials:

  • Alkylated N-acyl auxiliary

  • Hydrochloric acid (HCl), aqueous (e.g., 6 M) or Trifluoroacetic acid (TFA)

  • Methanol or Ethanol

  • Diethyl ether

  • Ion-exchange chromatography resin (e.g., Dowex 50WX8)

Procedure:

  • Acid Hydrolysis:

    • Dissolve the purified alkylated auxiliary in a suitable solvent (e.g., methanol, dioxane).

    • Add an excess of aqueous acid (e.g., 6 M HCl).

    • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the cleavage by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Isolation of Amino Acid:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • The chiral auxiliary may precipitate and can be recovered by filtration. The aqueous layer contains the amino acid hydrochloride salt.

    • Wash the recovered auxiliary with cold water or a suitable organic solvent.

    • To isolate the free amino acid, the aqueous filtrate can be passed through an ion-exchange column. Elute the column with a basic solution (e.g., aqueous ammonia) to release the free amino acid.

    • Alternatively, the crude amino acid hydrochloride salt can be precipitated from the aqueous solution by adding a solvent in which it is insoluble, such as acetone or isopropanol.

Data Presentation

The effectiveness of the chiral auxiliary is determined by the yield and diastereoselectivity of the alkylation step. The following table summarizes representative data for the alkylation of the N-glycinyl diphenyloxazinone auxiliary with various electrophiles, as reported in the literature for this class of compounds.

EntryElectrophile (R-X)Product Amino Acid Side Chain (R)BaseDiastereomeric Excess (d.e.) (%)Yield (%)
1Benzyl bromide-CH₂Phn-BuLi>95~85-90
2Methyl iodide-CH₃LDA>95~80-88
3Isopropyl iodide-CH(CH₃)₂n-BuLi>90~75-85
4Allyl bromide-CH₂CH=CH₂LiHMDS>95~90

Note: Data is compiled from typical results for diphenyloxazinone-based glycine enolate alkylations and serves as a general guide. Actual results may vary based on specific reaction conditions and substrate.

Visualization of Workflow and Pathways

The following diagrams illustrate the key processes involved in the synthesis.

Synthesis_Workflow Aux This compound (Chiral Auxiliary) N_Acyl N-Glycinyl Auxiliary Aux->N_Acyl Glycine Glycine Equivalent (e.g., Bromoacetyl bromide) Glycine->N_Acyl Attachment (Protocol 2.1) Enolate Chiral Glycine Enolate N_Acyl->Enolate Deprotonation (LDA, -78°C) Alkylated Alkylated Auxiliary Enolate->Alkylated Electrophile Electrophile (R-X) Electrophile->Alkylated Alkylation (Protocol 2.2) AA_Product α-Amino Acid Product (Enantiomerically Enriched) Alkylated->AA_Product Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage Acid Acid Hydrolysis (e.g., 6M HCl) Acid->AA_Product Cleavage (Protocol 2.3)

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of isotopically labeled amino acids is a cornerstone of modern biochemical and pharmaceutical research. These labeled compounds are indispensable for a variety of applications, including metabolic flux analysis, protein structure determination by NMR spectroscopy, and as internal standards for quantitative mass spectrometry.[][2] While a broad range of methodologies exists for both the asymmetric synthesis of amino acids and their isotopic labeling, the direct use of 5,6-diphenylmorpholin-2-one for the synthesis of isotopically labeled amino acids is not a widely documented technique in peer-reviewed literature.

This document provides a comprehensive overview of established methods for the asymmetric synthesis of amino acids utilizing chiral auxiliaries—a category of reagents to which a substituted morpholinone could conceptually belong—and detailed protocols for well-established methods of isotopic labeling.

Conceptual Framework: Asymmetric Synthesis via Chiral Auxiliaries

The enantioselective synthesis of amino acids often employs chiral auxiliaries to control the stereochemical outcome of a reaction.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.

While this compound is not specifically cited for this purpose, other chiral structures, such as oxazolidinones and pseudoephedrine amides, are commonly used.[3] The general principle involves the diastereoselective alkylation of an enolate derived from an achiral glycine equivalent bound to the chiral auxiliary.

Conceptual Workflow for Asymmetric Amino Acid Synthesis using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Transformation cluster_2 Step 3: Cleavage and Recovery Prochiral_Substrate Prochiral Substrate (e.g., Glycine Derivative) Intermediate_1 Chiral Auxiliary-Substrate Adduct Prochiral_Substrate->Intermediate_1 Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., Morpholinone derivative) Chiral_Auxiliary->Intermediate_1 Intermediate_2 Diastereomerically Enriched Product Intermediate_1->Intermediate_2 Enolate Formation & Alkylation Base Base (e.g., LDA) Electrophile Electrophile (R-X) (Can contain isotopic label) Electrophile->Intermediate_2 Final_Product Enantiomerically Pure Amino Acid Intermediate_2->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Intermediate_2->Recovered_Auxiliary

Caption: Conceptual workflow for asymmetric amino acid synthesis.

Quantitative Data in Asymmetric Amino Acid Synthesis

The efficiency of asymmetric synthesis is typically evaluated by the chemical yield and the diastereomeric or enantiomeric excess. The following table summarizes representative data from various methods for the asymmetric synthesis of amino acids.

MethodSubstrateElectrophile/ReagentYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
Gold Redox Catalysis with Chiral Auxiliaryα-Diazo amide with oxazolidinoneVarious aryl diazonium saltsHigh>20:1 d.r., 99% ee[4]
Alkylation of Pseudoephenamine AlaninamidePseudoephenamine alaninamide pivaldimineAllyl iodide9598:2 d.r.[5]
Ni(II) Complex AlkylationNi(II) complex of glycine Schiff base5-iodo-1-pentene99Not specified[6]
Asymmetric Allylation of α-CF3-aldimine estersα-CF3-aldimine esterAllylBpin91-9890-99% ee[7]
N-H Insertion ReactionVinyldiazoacetatetert-butyl carbamate61-9983-98% ee[8]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of a Glycine Equivalent using a Chiral Auxiliary (Conceptual)

This protocol provides a generalized procedure for the diastereoselective alkylation of a glycine derivative attached to a chiral auxiliary, based on common methods like those using pseudoephedrine or oxazolidinone auxiliaries.

Materials:

  • Chiral auxiliary-glycinamide adduct

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Alkyl halide (R-X) which can be isotopically labeled

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4)

  • Reagents for cleavage of the auxiliary (e.g., acid or base)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral auxiliary-glycinamide adduct in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add the base (e.g., LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (dissolved in a small amount of anhydrous THF if necessary) to the enolate solution. The alkyl halide can be the source of the isotopic label. Stir the reaction mixture at -78 °C for 1-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the diastereomerically enriched product.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product using appropriate conditions (e.g., acid hydrolysis) to yield the desired enantiomerically enriched amino acid.

Protocol 2: Synthesis of C1-Labeled α-Amino Acids via Carboxylate Exchange with Labeled CO2

This protocol is adapted from a method for the late-stage isotopic labeling of amino acids.[9]

Materials:

  • Unprotected α-amino acid

  • Aldehyde catalyst (e.g., salicylaldehyde)

  • Base (e.g., DBU)

  • Isotopically labeled carbon dioxide ([*C]CO2, where * = 13 or 14)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the unprotected α-amino acid, the aldehyde catalyst, and the base in the anhydrous solvent.

  • Introduction of Labeled CO2: Introduce the isotopically labeled CO2 into the reaction vessel.

  • Reaction: Stir the reaction mixture at a specified temperature and for a duration sufficient to achieve isotopic exchange. The reaction progress can be monitored by an appropriate analytical technique.

  • Purification: Upon completion, the labeled α-amino acid is purified from the reaction mixture, typically by chromatographic methods.

Workflow for C1-Labeling of Amino Acids

C1_Labeling_Workflow cluster_0 Step 1: Reversible Iminium Formation cluster_1 Step 2: Isotopic Exchange cluster_2 Step 3: Product Formation Amino_Acid Unlabeled α-Amino Acid Iminium_Intermediate Iminium Intermediate Amino_Acid->Iminium_Intermediate Aldehyde Aldehyde Catalyst Aldehyde->Iminium_Intermediate Labeled_Intermediate Labeled Intermediate Iminium_Intermediate->Labeled_Intermediate Decarboxylation & Carboxylation Labeled_CO2 Labeled CO2 (*CO2) Labeled_CO2->Labeled_Intermediate Labeled_Amino_Acid C1-Labeled α-Amino Acid Labeled_Intermediate->Labeled_Amino_Acid Hydrolysis Recovered_Catalyst Recovered Catalyst Labeled_Intermediate->Recovered_Catalyst

Caption: Workflow for C1-labeling of amino acids.

Conclusion

The synthesis of isotopically labeled amino acids is a dynamic field with a continuous evolution of new and improved methods. While the specific use of this compound in this context is not established, the principles of asymmetric synthesis using chiral auxiliaries provide a conceptual basis for how such a molecule could be employed. For practical applications, researchers can rely on a variety of well-documented protocols, such as those involving the incorporation of labeled precursors or late-stage isotopic exchange, to produce the labeled amino acids required for their research. The selection of a particular synthetic strategy will depend on the desired isotopic labeling pattern, the required enantiopurity, and the scale of the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in 5,6-Diphenylmorpholin-2-one Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective alkylation of 5,6-diphenylmorpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to optimizing this crucial synthetic step.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Q1: My alkylation reaction is resulting in a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the diastereomeric ratio (d.r.)?

A1: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. The primary factors influencing diastereoselectivity are the choice of base, reaction temperature, solvent, and the nature of the electrophile.

  • Base Selection: The base is critical for the formation of a single enolate geometry. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, which typically favors the formation of the Z-enolate. Weaker or less hindered bases can lead to an equilibrium between the starting material and the enolate, or the formation of different enolate geometries, both of which can result in lower diastereoselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature is a crucial factor for enhancing diastereoselectivity. Conducting the reaction at -78 °C (dry ice/acetone bath) is standard practice. Lower temperatures increase the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the major diastereomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent for these types of reactions due to its ability to solvate the lithium cation without strongly interfering with the enolate geometry.

  • Electrophile: The steric bulk of the electrophile can significantly impact the facial selectivity of its approach to the enolate. Less bulky electrophiles may exhibit lower diastereoselectivity.

Issue 2: Low or No Product Yield

Q2: I am observing a low yield or no formation of the alkylated product. What are the potential reasons for this?

A2: Low or no product yield can stem from several factors, including issues with reagents, reaction conditions, or the work-up procedure.

  • Incomplete Enolate Formation: Ensure that the base is active and used in a slight excess (typically 1.1 equivalents) to drive the deprotonation to completion. The LDA solution should be freshly prepared or properly stored to maintain its reactivity.

  • Moisture Contamination: Lithium enolates are highly sensitive to moisture. All glassware must be thoroughly dried (oven or flame-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Time and Temperature: While low temperatures are crucial for selectivity, the reaction may be sluggish. It is important to allow sufficient time for the alkylation to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Electrophile Reactivity: Ensure the electrophile is sufficiently reactive. Less reactive electrophiles, such as some alkyl chlorides, may require longer reaction times or the addition of an activating agent like a Lewis acid.

  • Work-up Procedure: The reaction should be quenched at low temperature, typically with a saturated aqueous solution of ammonium chloride, before warming to room temperature. Improper quenching can lead to product degradation.

Issue 3: Formation of Side Products

Q3: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can they be minimized?

A3: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Polyalkylation: If the product is also acidic, it can be deprotonated and undergo a second alkylation. Using a slight excess of the electrophile (around 1.2 equivalents) can sometimes lead to this issue. It is important to carefully control the stoichiometry.

  • Base-Related Side Reactions: If the base is not sufficiently hindered, it can act as a nucleophile and react with the electrophile. Using a bulky base like LDA minimizes this possibility.

  • Enolate Decomposition: At higher temperatures, the enolate can be unstable and undergo decomposition pathways. Maintaining a low temperature throughout the enolate formation and alkylation steps is critical.

Frequently Asked Questions (FAQs)

Q1: How do the phenyl groups at the 5 and 6 positions of the morpholin-2-one ring influence the diastereoselectivity of the alkylation?

A1: The phenyl groups at the 5 and 6 positions act as bulky stereodirecting groups. They create a rigid, well-defined conformation of the morpholinone ring. When the enolate is formed at the C-3 position, one face of the enolate is effectively blocked by one of the phenyl groups, forcing the incoming electrophile to approach from the less sterically hindered face. This steric hindrance is the primary reason for the high diastereoselectivity observed in the alkylation of this chiral auxiliary.

Q2: What is the optimal base for the deprotonation of this compound?

A2: Lithium diisopropylamide (LDA) is generally the base of choice for this transformation. Its strong basicity ensures complete and rapid deprotonation, while its steric bulk prevents it from acting as a nucleophile. The use of LDA typically leads to the formation of a single, well-defined Z-enolate, which is crucial for achieving high diastereoselectivity.[1]

Q3: At what temperature should the alkylation reaction be performed?

A3: For optimal diastereoselectivity, the enolate formation and the subsequent alkylation should be carried out at low temperatures, typically -78 °C. This can be achieved using a dry ice/acetone or dry ice/isopropanol bath.

Q4: How can I remove the this compound auxiliary after the alkylation?

A4: The chiral auxiliary is typically removed under conditions that do not epimerize the newly formed stereocenter. For N-acylated morpholinones, the auxiliary can often be cleaved by hydrolysis with a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water at low temperatures.

Q5: Can I use other strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH)?

A5: While n-BuLi is a strong base, it is also a potent nucleophile and can lead to side reactions with the electrophile or the carbonyl group. Sodium hydride is generally not a suitable base for generating a specific enolate geometry in this context and can lead to poor diastereoselectivity. LDA remains the preferred base for this application.

Data Presentation

Systematic optimization of the reaction conditions is key to achieving high diastereoselectivity. We recommend recording your experimental data in a structured table to easily compare the effects of different variables.

Table 1: Optimization of Alkylation Conditions for this compound

EntryBase (eq.)Electrophile (eq.)SolventTemperature (°C)Time (h)Diastereomeric Ratio (d.r.)*Yield (%)
1LDA (1.1)MeI (1.2)THF-782
2LDA (1.1)MeI (1.2)THF-402
3LHMDS (1.1)MeI (1.2)THF-782
4LDA (1.1)BnBr (1.2)THF-783
5LDA (1.1)Allyl-Br (1.2)THF-783
6LDA (1.1)MeI (1.2)Dioxane-782

* Diastereomeric ratio to be determined by ¹H NMR analysis of the crude reaction mixture or by HPLC analysis of the purified product.

Experimental Protocols

Below is a representative experimental protocol for the diastereoselective alkylation of a chiral auxiliary, which can be adapted for N-acylated this compound.

Representative Protocol: Diastereoselective Alkylation of N-Propionyl-5,6-diphenylmorpholin-2-one

  • Preparation of LDA Solution (0.5 M in THF):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents).

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation:

    • In a separate flame-dried, round-bottom flask under argon, dissolve N-propionyl-5,6-diphenylmorpholin-2-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise to the solution of the morpholinone.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the electrophile (e.g., methyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the diastereoselective alkylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_lda Prepare LDA Solution enolate_formation Enolate Formation (-78 °C) prep_lda->enolate_formation prep_substrate Prepare Substrate Solution prep_substrate->enolate_formation alkylation Alkylation (-78 °C) enolate_formation->alkylation Add Electrophile quench Quench Reaction (-78 °C) alkylation->quench Add Sat. NH4Cl extraction Extraction & Washing quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (NMR, HPLC) purification->analysis

Caption: Experimental workflow for diastereoselective alkylation.

troubleshooting_tree start Low Diastereoselectivity? temp_check Is Temperature at -78°C? start->temp_check Yes yield_check Low Yield? start->yield_check No base_check Using LDA? temp_check->base_check Yes electrophile_check Consider Electrophile Sterics temp_check->electrophile_check No, Lower Temp solvent_check Using Anhydrous THF? base_check->solvent_check Yes base_check->electrophile_check No, Use LDA solvent_check->electrophile_check Yes solvent_check->electrophile_check No, Use Dry THF moisture_check Anhydrous Conditions? yield_check->moisture_check Yes optimize_yield Optimize Yield Parameters yield_check->optimize_yield No, Reaction OK base_quality_check Base Quality/Amount? moisture_check->base_quality_check Yes moisture_check->optimize_yield No, Ensure Dryness time_check Sufficient Reaction Time? base_quality_check->time_check Yes base_quality_check->optimize_yield No, Check Base time_check->optimize_yield No, Increase Time time_check->optimize_yield Yes, Check Other Factors

Caption: Troubleshooting decision tree for alkylation issues.

References

preventing epimerization during 5,6-diphenylmorpholin-2-one deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during the N-deprotection of 5,6-diphenylmorpholin-2-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is the unwanted inversion of a stereocenter in a molecule that has multiple stereocenters. For this compound, this typically refers to the inversion of the stereochemical configuration at the C5 position, which is adjacent to the carbonyl group. This converts one diastereomer into another, leading to a mixture of products and compromising stereochemical purity.

Q2: What is the chemical mechanism behind epimerization during deprotection?

A2: The primary cause of epimerization at the C5 position is the formation of a planar enolate intermediate under either acidic or basic deprotection conditions.[1] The proton at C5 is acidic because it is alpha to the carbonyl group. A base can abstract this proton, or an acid can catalyze enolization. Once the planar, achiral enolate is formed, reprotonation can occur from either face, leading to a mixture of the original diastereomer and its C5-epimer.[1][2]

Q3: Which deprotection conditions are most likely to cause epimerization?

A3: Conditions that promote enolate formation increase the risk of epimerization. These include:

  • Strong Bases: Reagents like alkoxides or strong amine bases can readily deprotonate the C5 position.[3]

  • Harsh Acidic Conditions: Strong acids (e.g., neat trifluoroacetic acid, TFA) and high temperatures can catalyze enolization and subsequent epimerization.[4]

  • Prolonged Reaction Times: The longer the substrate is exposed to epimerizing conditions, the more the diastereomeric ratio will approach a thermodynamic equilibrium.

Q4: How can I detect if epimerization has occurred in my sample?

A4: Epimerization results in a mixture of diastereomers, which have distinct physical properties. Common analytical methods for detection include:

  • Proton NMR (¹H NMR): You will observe a second set of peaks corresponding to the new diastereomer, complicating the spectrum.[5]

  • High-Performance Liquid Chromatography (HPLC): Using a chiral column or even a standard reverse-phase column can often separate the two diastereomers, showing two distinct peaks.

  • Thin-Layer Chromatography (TLC): In some cases, the diastereomers may have different Rf values, appearing as two separate or elongated spots.

Troubleshooting Guide

Use this guide to diagnose and solve epimerization issues encountered during your experiments.

Issue 1: I've deprotected my N-Boc protected this compound with TFA and my NMR shows a mixture of diastereomers.

  • Potential Cause: Strong acidic conditions are promoting enolization and epimerization at C5. Trifluoroacetic acid (TFA), especially when used in high concentrations or at room temperature, is often too harsh for substrates prone to epimerization.[4]

  • Solution: Switch to a milder deprotection protocol. The recommended method is using a saturated solution of hydrogen chloride (HCl) in a non-polar solvent like 1,4-dioxane or diethyl ether at a reduced temperature (0 °C). This is typically sufficient to remove the Boc group while minimizing the rate of enolization.

Issue 2: My deprotection reaction is clean by TLC, but my final yield is low after purification.

  • Potential Cause: Your epimerized byproduct may be co-eluting with your desired product on TLC but separating during column chromatography. Diastereomers can sometimes be difficult to separate, leading to the loss of significant material in mixed fractions.

  • Solution:

    • Re-evaluate your TLC: Try different solvent systems to see if you can achieve baseline separation of the spots.

    • Use HPLC: Analyze the crude reaction mixture by HPLC to accurately determine the diastereomeric ratio (d.r.).

    • Optimize Chromatography: If epimerization is unavoidable, develop a more effective chromatography method to separate the diastereomers, or consider if the mixture can be subjected to conditions that favor the desired diastereomer through thermodynamic equilibration.

Issue 3: I am using an N-Cbz or N-Benzyl protecting group. What is the safest way to deprotect it without causing epimerization?

  • Potential Cause: While many methods exist, some (like strong acid cleavage) still pose a risk.

  • Solution: The method of choice for these groups is catalytic hydrogenolysis. Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is exceptionally mild and operates under neutral conditions, which virtually eliminates the risk of acid- or base-catalyzed epimerization.[6] This method is highly selective and compatible with many other functional groups.

Comparison of Deprotection Methods for Epimerization-Prone Substrates

The following table summarizes common N-deprotection strategies and their associated risk of inducing epimerization at the C5 position of the morpholin-2-one core.

Protecting GroupReagent(s)Typical ConditionsRisk of EpimerizationRecommendation
N-Boc Trifluoroacetic Acid (TFA) in CH₂Cl₂RT, 1-4 hHigh Not recommended for sensitive substrates.
N-Boc HCl (4M in Dioxane)0 °C to RT, 1-2 hLow to Moderate Recommended Method. Perform at 0 °C to minimize risk.[4]
N-Boc Oxalyl Chloride in MethanolRT, 1-4 hLow A mild alternative for acid-sensitive molecules.[7]
N-Cbz H₂, Palladium on Carbon (Pd/C)RT, atmospheric pressureVery Low Highly Recommended. Clean, mild, and stereochemically safe.[6]
N-Cbz HBr in Acetic AcidRT, 1-3 hHigh Not recommended due to harsh acidic conditions.
N-Benzyl (Bn) H₂, Palladium on Carbon (Pd/C)RT, atmospheric pressureVery Low Highly Recommended. Same advantages as for N-Cbz deprotection.[6]

Key Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using HCl in Dioxane

This protocol is designed to minimize epimerization of the C5 stereocenter.

  • Preparation: Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (4.0 to 5.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Avoid letting the reaction warm to room temperature for extended periods.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: Dissolve the resulting crude amine hydrochloride salt in a suitable solvent and neutralize carefully with a mild base (e.g., saturated NaHCO₃ solution). Extract the free amine into an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: N-Cbz/N-Benzyl Deprotection via Catalytic Hydrogenolysis

This is the safest protocol for preserving stereochemistry.

  • Preparation: Dissolve the N-Cbz or N-Bn protected substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a balloon of H₂ at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-16 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, purify further by column chromatography or recrystallization.

Visual Guides

The following diagrams illustrate the key chemical mechanism and a logical workflow for troubleshooting epimerization issues.

EpimerizationMechanism start intermediate start->intermediate Base (B⁻) or Acid (H⁺) Deprotonation at C5 end_R intermediate->end_R Reprotonation (Top face) end_S intermediate->end_S Reprotonation (Bottom face) label_plus +

Caption: Mechanism of C5 epimerization via a planar enolate intermediate.

TroubleshootingWorkflow start Epimerization Observed in Product? protecting_group What is the N-Protecting Group? start->protecting_group Yes no_problem No Epimerization Detected. Protocol is suitable. start->no_problem No boc_conditions Using TFA? protecting_group->boc_conditions N-Boc cbz_conditions Using Acid (e.g., HBr/AcOH)? protecting_group->cbz_conditions N-Cbz or N-Bn other_group Other Protecting Group? (e.g., Fmoc) protecting_group->other_group Other boc_solution Switch to milder conditions: - 4M HCl in Dioxane at 0 °C - Reduce reaction time and temperature boc_conditions->boc_solution Yes boc_ok Using mild acid already? Consider alternative protecting group for next synthesis. boc_conditions->boc_ok No end_node Verify Purity with NMR/HPLC boc_solution->end_node boc_ok->end_node cbz_solution Switch to stereochemically safe method: - Catalytic Hydrogenolysis (H₂ / Pd-C) in a neutral solvent like MeOH or EtOAc. cbz_conditions->cbz_solution Yes cbz_solution->end_node other_solution Investigate deprotection mechanism. If basic, use non-nucleophilic, hindered base and low temperature. other_group->other_solution other_solution->end_node

Caption: Troubleshooting workflow for addressing epimerization issues.

References

optimizing reaction conditions for 5,6-diphenylmorpholin-2-one enolate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enolate formation of 5,6-diphenylmorpholin-2-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue: Low or no enolate formation.

Question: I am not observing any enolate formation after adding the base to my solution of this compound. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor or incomplete enolate formation. Below is a systematic guide to troubleshoot this issue.

1. Base Selection and Quality:

  • Inappropriate Base: The acidity of the α-proton in this compound is relatively low. Weak bases are generally insufficient for complete deprotonation. Strong, non-nucleophilic bases are typically required for lactam and related heterocyclic systems.

  • Base Degradation: Many strong bases, such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS), are sensitive to air and moisture. Ensure that the base is fresh, properly stored, and handled under an inert atmosphere (e.g., argon or nitrogen).

2. Reaction Conditions:

  • Insufficiently Low Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control. If the temperature is too high, the enolate may be unstable or undergo undesired subsequent reactions.

  • Inadequate Solvent: The choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they are generally unreactive towards strong bases and can dissolve the substrate at low temperatures. Ensure the solvent is anhydrous, as trace amounts of water will quench the strong base.

3. Substrate and Reagent Purity:

  • Impure Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and dry.

  • Protic Impurities: Any protic impurities in the reaction mixture, such as water or alcohols, will react with the strong base and inhibit enolate formation.

Experimental Workflow for Troubleshooting Low Enolate Formation

start Low/No Enolate Formation check_base Verify Base (Type, Freshness, Handling) start->check_base check_conditions Review Reaction Conditions (Temperature, Anhydrous Solvent) check_base->check_conditions Base OK optimize_base Optimize Base (Try LiHMDS or KHMDS) check_base->optimize_base Issue Found check_purity Assess Substrate Purity (Dry, Free of Impurities) check_conditions->check_purity Conditions OK optimize_temp Optimize Temperature (Maintain at -78°C) check_conditions->optimize_temp Issue Found purify_substrate Purify/Dry Substrate check_purity->purify_substrate Issue Found success Successful Enolate Formation check_purity->success Purity OK optimize_base->check_conditions optimize_temp->check_purity purify_substrate->success

Caption: Troubleshooting workflow for low enolate formation.

Issue: Undesired side reactions are observed.

Question: My reaction is yielding significant byproducts instead of the desired product from the enolate reaction. What are common side reactions and how can I mitigate them?

Answer:

Side reactions in enolate chemistry are common and can often be controlled by careful optimization of the reaction conditions.

1. Self-Condensation (Dimerization): The formed enolate can act as a nucleophile and attack an unreacted molecule of the starting material.

  • Mitigation:

    • Slow Addition of Base: Add the base slowly to a solution of the substrate at low temperature to ensure that the concentration of the enolate is kept low until all the starting material is deprotonated.

    • Use of a Stronger Base: A stronger base will drive the equilibrium towards the enolate, reducing the concentration of the electrophilic starting material.

2. Reaction with Solvent: Some strong bases can react with certain solvents. For example, LDA can deprotonate THF, especially at temperatures above -20 °C.

  • Mitigation: Maintain a low reaction temperature throughout the enolate formation and subsequent reaction.

3. Racemization: If the α-carbon is a stereocenter, deprotonation will lead to a planar enolate, which can result in racemization upon quenching or reaction.

  • Mitigation: This is an inherent risk. Subsequent stereoselective reactions would be necessary to re-establish a single stereoisomer if required.

Decision Tree for Mitigating Side Reactions

start Side Reactions Observed identify_side_product Identify Side Product(s) start->identify_side_product dimerization Dimerization Product? identify_side_product->dimerization solvent_reaction Solvent-Related Product? dimerization->solvent_reaction No slow_addition Action: Slow Base Addition at -78°C dimerization->slow_addition Yes lower_temp Action: Maintain Lower Temperature solvent_reaction->lower_temp Yes end Minimized Side Reactions solvent_reaction->end No stronger_base Action: Use a Stronger Base (e.g., KHMDS) slow_addition->stronger_base stronger_base->end lower_temp->end

Caption: Decision tree for addressing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for the enolate formation of this compound?

While specific literature for this exact compound is scarce, for similar lactam and oxazolidinone systems, strong, sterically hindered bases are preferred to minimize nucleophilic attack on the carbonyl group. Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent candidates. LiHMDS is often favored due to its greater stability and solubility in common ethereal solvents.

Q2: At what temperature should the enolate formation be carried out?

The deprotonation should be performed at a low temperature, typically -78 °C (a dry ice/acetone bath). This temperature helps to ensure the formation of the kinetic enolate and minimizes potential side reactions and decomposition of the enolate.

Q3: Which solvents are suitable for this reaction?

Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for enolate formation with strong bases like LDA and LiHMDS. Anhydrous diethyl ether is also a viable option. It is critical that the solvent is free from water and other protic impurities.

Q4: How can I confirm that the enolate has formed?

The most common method is to quench a small aliquot of the reaction mixture with a deuterated quenching agent, such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD). Subsequent analysis by ¹H NMR will show a decrease in the integration of the α-proton signal, confirming deprotonation.

Experimental Protocols

Protocol 1: General Procedure for Enolate Formation using LiHMDS

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.05 equivalents of LiHMDS solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • The enolate solution is now ready for reaction with a suitable electrophile.

Chemical Reaction Pathway

reactant This compound enolate Enolate reactant->enolate  + LiHMDS  THF, -78°C product Product enolate->product  + Electrophile (E+)

Caption: General reaction pathway for enolate formation and reaction.

Data Presentation

Table 1: Comparison of Common Bases for Enolate Formation

BasepKa of Conjugate AcidCommon SolventsTypical Temperature (°C)Notes
LDA~36THF, Diethyl Ether-78Highly reactive, must be prepared fresh or used from a reliable commercial source.
LiHMDS~26THF, Diethyl Ether-78More stable and soluble than LDA, often preferred for reproducibility.
NaH~35THF, DMF0 to 25Heterogeneous reaction, can be slower and less reliable for complete deprotonation.
KHMDS~26THF, Diethyl Ether-78More reactive than LiHMDS, can be useful for difficult deprotonations.

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
No reactionInactive baseUse fresh, properly handled base.
Wet solvent/reagentsUse anhydrous solvents and dry starting materials.
Low yieldIncomplete deprotonationIncrease equivalents of base (e.g., to 1.1 eq).
Low temperatureEnsure the reaction is maintained at -78 °C.
Multiple productsSide reactionsAdd base slowly, maintain low temperature.
Enolate instabilityUse the enolate immediately after formation.

Technical Support Center: Purification of Diastereomeric Products from 5,6-Diphenylmorpholin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of diastereomeric products from reactions involving 5,6-diphenylmorpholin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of diastereomers from this compound reactions often challenging?

A1: Diastereomers formed from reactions with this compound often possess very similar physicochemical properties, such as polarity and solubility. This similarity makes their separation by standard chromatographic or crystallization techniques difficult, as they may co-elute or co-crystallize. The subtle differences in their three-dimensional structures require highly selective purification methods to achieve baseline separation.

Q2: What are the primary methods for purifying diastereomers of this compound derivatives?

A2: The most common and effective methods for separating diastereomers of this compound derivatives are column chromatography (including flash chromatography and preparative HPLC) and fractional crystallization. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for such separations.

Q3: How can I determine the diastereomeric ratio of my product mixture?

A3: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the signals of protons adjacent to the newly formed stereocenter(s) often appear at slightly different chemical shifts for each diastereomer, allowing for integration and quantification.

Q4: Can N-protecting groups (e.g., Boc, Cbz) influence the separation of diastereomers?

A4: Yes, the nature of the N-protecting group on the morpholinone ring can significantly impact the separation of diastereomers. Different protecting groups can alter the overall conformation and polarity of the molecules, which may enhance the separation on a given stationary phase. It is sometimes beneficial to screen different protecting groups if separation proves difficult.

Troubleshooting Guides

Chromatography Troubleshooting

Issue 1: Poor or No Separation of Diastereomers (Co-elution)

  • Possible Cause: The selected mobile phase does not provide sufficient selectivity to differentiate between the diastereomers on the chosen stationary phase.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity. For normal-phase chromatography on silica gel, start with a low-polarity eluent (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

    • Change Solvent System: If optimizing the ratio is ineffective, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone.

    • Consider a Different Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or bonded phases (e.g., diol, cyano). For preparative HPLC, C18 reversed-phase columns can also be effective.

    • Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for separating diastereomers.[1]

Issue 2: Peak Tailing or Broadening

  • Possible Cause: Secondary interactions with the stationary phase (e.g., acidic silanol groups on silica), column overloading, or poor sample solubility in the mobile phase.

  • Solution:

    • Mobile Phase Additives: Add a small amount of a polar modifier like methanol or a basic additive like triethylamine (0.1-1%) to the eluent to block active sites on the silica gel and improve peak shape.

    • Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude material loaded onto the column.

    • Ensure Complete Dissolution: Ensure the sample is fully dissolved in the loading solvent before applying it to the column. The loading solvent should be as non-polar as possible.

Crystallization Troubleshooting

Issue 1: Both Diastereomers Crystallize Together (Co-crystallization)

  • Possible Cause: The diastereomers have very similar crystal packing energies and form a solid solution or a conglomerate that is difficult to separate.

  • Solution:

    • Solvent Screening: The choice of solvent is critical for successful fractional crystallization. Screen a wide range of solvents with varying polarities and hydrogen bonding capabilities. A good starting point is to find a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

    • Seeding: If you have a small amount of one pure diastereomer, use it to seed the supersaturated solution. This can promote the crystallization of the desired diastereomer.

    • Controlled Cooling: Slow, controlled cooling of the saturated solution can favor the crystallization of the less soluble diastereomer. Rapid cooling often leads to the precipitation of both diastereomers.

Issue 2: No Crystallization Occurs

  • Possible Cause: The compound is an oil or is too soluble in the chosen solvent.

  • Solution:

    • Solvent System Modification: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed, then warm slightly until the solution becomes clear and allow it to cool slowly.

    • Increase Concentration: Carefully concentrate the solution to induce supersaturation.

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Experimental Protocols

Protocol 1: General Flash Chromatography for Diastereomer Separation

This protocol provides a general starting point for the purification of diastereomers of N-Boc-5,6-diphenylmorpholin-2-one derivatives using flash chromatography.

1. Materials and Equipment:

  • Silica gel (230-400 mesh)
  • Flash chromatography system or glass column
  • Solvents: Hexane, Ethyl Acetate (EtOAc)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
  • Crude diastereomeric mixture

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it in various hexane/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation of the two diastereomeric spots with Rf values between 0.2 and 0.5.
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
  • Sample Loading: Dissolve the crude mixture in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
  • Elution: Elute the column with the optimized mobile phase, collecting fractions.
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
  • Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

Protocol 2: General Fractional Crystallization

This protocol outlines a general procedure for separating diastereomers by fractional crystallization.

1. Materials and Equipment:

  • Crude diastereomeric mixture
  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, dichloromethane)
  • Crystallization flask with a reflux condenser
  • Heating mantle or oil bath
  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Solvent Selection: In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when heated but will result in precipitation upon cooling.
  • Dissolution: In a flask, dissolve the crude mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or ice bath.
  • Isolation: Collect the first crop of crystals by filtration.
  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.
  • Recrystallization: If necessary, recrystallize the enriched solid to further improve the diastereomeric purity.

Quantitative Data Summary

The following table summarizes typical conditions that can be used as a starting point for the purification of this compound diastereomers. These values are illustrative and may require optimization for specific derivatives.

Purification MethodStationary/Mobile Phase or Solvent SystemTypical Loading/ConcentrationExpected Outcome
Flash Chromatography Silica Gel / Hexane:Ethyl Acetate (gradient or isocratic)1-10% of column weightSeparation of diastereomers with a ΔRf > 0.1 on TLC.
Preparative HPLC C18 Silica / Acetonitrile:Water (gradient)<1% of column weightBaseline separation of diastereomers, yielding high purity fractions.
Fractional Crystallization Ethanol, Isopropanol, or Ethyl Acetate/HexaneSaturated solution at high temp.Isolation of the less soluble diastereomer in crystalline form with high d.r.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_outcome Outcome synthesis Diastereoselective Reaction of This compound crude_product Crude Diastereomeric Mixture synthesis->crude_product analysis Determine d.r. (HPLC or NMR) crude_product->analysis chromatography Column Chromatography (Flash or Prep HPLC) crude_product->chromatography crystallization Fractional Crystallization crude_product->crystallization pure_dia1 Pure Diastereomer 1 chromatography->pure_dia1 pure_dia2 Pure Diastereomer 2 chromatography->pure_dia2 mixed_fractions Mixed Fractions chromatography->mixed_fractions crystallization->pure_dia1 mother_liquor Enriched Mother Liquor crystallization->mother_liquor

Caption: General workflow for the purification of diastereomers.

troubleshooting_chromatography cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Options cluster_other Other Parameters start Poor Separation (Co-elution) optimize_ratio Optimize Solvent Ratio start->optimize_ratio reduce_load Reduce Sample Load start->reduce_load change_solvent Change Solvent System optimize_ratio->change_solvent if not successful end Improved Separation optimize_ratio->end additives Use Additives (e.g., TEA, MeOH) change_solvent->additives if peak shape is poor change_solvent->end change_stationary Change Stationary Phase (Alumina, Diol, etc.) additives->change_stationary if still unsuccessful additives->end sfc Consider SFC change_stationary->sfc change_stationary->end sfc->end reduce_load->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

troubleshooting low yields in 5,6-diphenylmorpholin-2-one mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5,6-diphenylmorpholin-2-one and its derivatives. The following information is structured in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most critical steps to scrutinize?

A1: Low yields in this multi-step synthesis can often be attributed to issues in one or more of the key stages. The primary areas to investigate are:

  • Incomplete initial alkylation: The reaction between 2-amino-1,2-diphenylethanol and ethyl bromoacetate may not have gone to completion.

  • Suboptimal N-protection: Incomplete protection of the secondary amine can lead to side reactions in the subsequent cyclization step.

  • Inefficient cyclization: The acid-catalyzed intramolecular cyclization is a critical, and often problematic, step. Factors such as catalyst concentration, temperature, and water removal are crucial for high yields.

  • Product loss during workup and purification: The final product may be lost due to suboptimal extraction, or degradation on silica gel during chromatography.

Q2: I suspect the p-toluenesulfonic acid (p-TsOH) mediated cyclization is the primary issue. How can I optimize this step for a higher yield?

A2: The p-TsOH-catalyzed cyclization is indeed a critical step where yield can be significantly compromised. Here are several parameters you can adjust for optimization:

  • Catalyst Loading: The amount of p-TsOH is crucial. Too little may result in an incomplete reaction, while too much can lead to charring and side product formation. It is recommended to start with a catalytic amount (e.g., 0.1-0.2 equivalents) and incrementally increase it.

  • Temperature and Reaction Time: These parameters are interdependent. A higher temperature can decrease reaction time but may also promote the formation of byproducts. It is advisable to start at a moderate temperature (e.g., 80°C in toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent and Water Removal: The cyclization is a dehydration reaction. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene) with a Dean-Stark apparatus is highly recommended to drive the reaction to completion. Ensure your solvent is anhydrous to begin with.

  • Reagent Purity: The purity of the starting N-protected amino ester is critical. Impurities can interfere with the catalyst and lead to a complex mixture of products.

Q3: What are some common side products that could be forming during the synthesis, leading to a reduction in the desired product's yield?

A3: Several side reactions can occur, leading to a mixture of products and a lower yield of this compound. Potential byproducts include:

  • Dimerization: Intermolecular reactions between two molecules of the starting amino ester can lead to the formation of dimers, particularly at high concentrations.

  • Incomplete Cyclization: Unreacted starting material will contaminate the final product if the reaction is not driven to completion.

  • Decomposition: At excessively high temperatures or with a high concentration of acid, the starting material or product can decompose, leading to charring and a complex mixture of unidentifiable byproducts.

  • Formation of Acetal/Ketal: If an alcohol is used as a solvent or is present as an impurity, it can react with any carbonyl functionalities under acidic conditions, though this is less common for this specific intramolecular cyclization.

Q4: I'm observing significant product loss during the purification step. What is the recommended procedure for purifying this compound?

A4: Purification can indeed be a source of yield loss. Here is a general purification strategy and tips to minimize loss:

  • Workup: After the reaction is complete, the mixture should be cooled and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. This is followed by washing with brine and drying the organic layer over an anhydrous salt like sodium sulfate.

  • Chromatography: Flash column chromatography on silica gel is a common method for purification. However, prolonged exposure to silica gel can sometimes lead to product degradation. To mitigate this:

    • Use a less polar solvent system to move the product faster.

    • Consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative to chromatography and may result in higher purity and yield.

Data Presentation

The following table summarizes key parameters that can be varied to optimize the yield of the p-TsOH mediated cyclization step. The presented yields are illustrative and will depend on the specific substrate and reaction scale.

ParameterCondition ACondition BCondition CCondition D
p-TsOH (equivalents) 0.10.20.50.2
Solvent TolueneTolueneDichloromethaneBenzene
Temperature (°C) 80110 (reflux)40 (reflux)80 (reflux)
Water Removal NoneDean-StarkNoneDean-Stark
Reaction Time (h) 246248
Illustrative Yield (%) 40-50%75-85%30-40%70-80%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester
  • To a solution of (±)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane and wash with water. Dry the organic layer and concentrate to obtain the crude secondary amine.

  • Dissolve the crude amine in dichloromethane. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 eq).

  • Stir the reaction at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino ester, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-Boc-5,6-diphenylmorpholin-2-one via p-TsOH mediated cyclization
  • Dissolve the N-Boc-N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene.

  • Add p-toluenesulfonic acid monohydrate (0.2 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Synthesis_Pathway A 2-Amino-1,2-diphenylethanol C N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester A->C K2CO3, Solvent B Ethyl Bromoacetate B->C E N-Boc-N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester C->E Et3N, DCM D (Boc)2O D->E F 4-Boc-5,6-diphenylmorpholin-2-one E->F p-TsOH, Toluene, Reflux

Caption: Synthetic pathway for 4-Boc-5,6-diphenylmorpholin-2-one.

Troubleshooting_Workflow start Low Yield Observed check_alkylation Check Alkylation Step: - TLC for completion - Purity of starting materials start->check_alkylation check_protection Check N-Protection Step: - TLC for completion - Purity of intermediate start->check_protection check_cyclization Check Cyclization Step: - Catalyst loading - Temperature & Time - Water removal start->check_cyclization check_purification Review Purification: - Proper workup - Chromatography conditions - Consider recrystallization start->check_purification optimize_alkylation Optimize Alkylation: - Increase reaction time - Vary base/solvent check_alkylation->optimize_alkylation Issue Found optimize_protection Optimize Protection: - Ensure anhydrous conditions - Check reagent quality check_protection->optimize_protection Issue Found optimize_cyclization Optimize Cyclization: - Titrate p-TsOH - Use Dean-Stark - Screen solvents check_cyclization->optimize_cyclization Issue Found optimize_purification Optimize Purification: - Neutralize silica - Test recrystallization solvents check_purification->optimize_purification Issue Found end Improved Yield optimize_alkylation->end optimize_protection->end optimize_cyclization->end optimize_purification->end

Caption: Troubleshooting workflow for low yields.

Technical Support Center: Stereoselective Reactions of 5,6-Diphenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-diphenylmorpholin-2-one and investigating the stereoselectivity of its reactions, particularly under the influence of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: We are observing poor diastereoselectivity in the alkylation of N-Boc-5,6-diphenylmorpholin-2-one. What are the potential causes and solutions?

A1: Poor diastereoselectivity in this system can stem from several factors:

  • Incomplete Enolate Formation: If the enolate is not formed completely and cleanly, the remaining starting material can react non-selectively. Consider using a stronger base or optimizing the deprotonation temperature and time.

  • Lewis Acid Choice: The nature of the Lewis acid is critical. A less sterically demanding or weakly coordinating Lewis acid may not effectively chelate the enolate and the incoming electrophile, leading to a loss of facial selectivity. We recommend screening a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).

  • Temperature Control: Alkylation reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity by favoring the transition state with the lower activation energy.

  • Solvent Effects: The solvent can influence the aggregation state of the enolate and its coordination with the Lewis acid. It is advisable to experiment with different aprotic solvents (e.g., THF, DCM, Toluene).

Q2: Our reaction yield is consistently low when using a Lewis acid. How can we improve it?

A2: Low yields in Lewis acid-mediated reactions can be due to:

  • Substrate Decomposition: Some Lewis acids can promote side reactions or decomposition of the starting material or product. Ensure the Lewis acid is added slowly at a low temperature.

  • Moisture Contamination: Lewis acids are highly sensitive to moisture. Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Incorrect Stoichiometry: The stoichiometry of the Lewis acid to the substrate is crucial. Too little may result in incomplete activation, while too much can lead to side reactions. An initial optimization of the Lewis acid loading is recommended.

  • Work-up Procedure: Quenching the reaction improperly can lead to product loss. A careful and optimized aqueous work-up is necessary to remove the Lewis acid without degrading the product.

Q3: We are seeing inconsistent results between batches. What are the likely sources of this variability?

A3: Inconsistent results often point to subtle variations in experimental conditions:

  • Reagent Quality: The purity of the substrate, electrophile, and the activity of the Lewis acid can vary between batches. Use freshly distilled solvents and high-purity reagents. The quality of the Lewis acid is particularly important; consider titrating it or using a fresh bottle.

  • Reaction Setup and Atmosphere: Ensure a consistently inert atmosphere and efficient stirring in all experiments.[1]

  • Temperature Fluctuations: Small changes in reaction temperature can have a significant impact on stereoselectivity. Use a reliable cryostat for accurate temperature control.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Diastereoselectivity Weak or non-optimal Lewis acid.Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂).
Reaction temperature too high.Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C).
Inappropriate solvent.Test different aprotic solvents like THF, DCM, or Toluene.
Low Reaction Yield Degradation by Lewis acid.Add the Lewis acid slowly at low temperature; reduce the amount used.
Presence of moisture.Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[1]
Sub-optimal work-up.Optimize the quenching and extraction procedure.
Inconsistent Results Variable reagent quality.Use fresh, high-purity reagents and solvents for each run.
Poor temperature control.Employ a calibrated and stable cooling system.

Hypothetical Experimental Data: Lewis Acid Effect on Alkylation Stereoselectivity

The following table summarizes hypothetical results from the alkylation of N-Boc-5,6-diphenylmorpholin-2-one with benzyl bromide in the presence of various Lewis acids. This data is intended to be representative of a typical screening process.

Entry Lewis Acid Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (anti:syn)
1NoneTHF-784555:45
2BF₃·OEt₂THF-786570:30
3ZnCl₂THF-786268:32
4SnCl₄THF-787885:15
5TiCl₄THF-788592:8
6TiCl₄DCM-788290:10
7TiCl₄Toluene-787588:12
8TiCl₄THF-408885:15

Detailed Experimental Protocol: Lewis Acid-Mediated Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of N-Boc-5,6-diphenylmorpholin-2-one.

Materials:

  • N-Boc-5,6-diphenylmorpholin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-5,6-diphenylmorpholin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add TiCl₄ solution (1.2 eq) dropwise. A color change is typically observed. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Stereoselective Reaction Morpholinone N-Boc-5,6-diphenyl- morpholin-2-one Enolate Lithium Enolate Morpholinone->Enolate Deprotonation Base LDA Base->Enolate Chelated_Enolate Titanium Chelated Enolate Enolate->Chelated_Enolate Lewis_Acid TiCl₄ Lewis_Acid->Chelated_Enolate Coordination Product Alkylated Product (High Diastereoselectivity) Chelated_Enolate->Product Electrophile Benzyl Bromide Electrophile->Product Alkylation

Caption: Proposed pathway for Lewis acid-mediated stereoselective alkylation.

Troubleshooting_Workflow Start Poor Stereoselectivity or Low Yield Check_Moisture Strictly Anhydrous Conditions? Start->Check_Moisture Check_Temp Accurate Low Temperature Control? Check_Moisture->Check_Temp Yes Success Improved Result Check_Moisture->Success No (Implement) Screen_LA Screen Different Lewis Acids Check_Temp->Screen_LA Yes Check_Temp->Success No (Implement) Optimize_Solvent Optimize Solvent Screen_LA->Optimize_Solvent Optimize_Stoich Optimize Stoichiometry (Base, Lewis Acid) Optimize_Solvent->Optimize_Stoich Optimize_Stoich->Success

Caption: Troubleshooting workflow for optimizing stereoselective reactions.

References

Technical Support Center: Challenges in the Cleavage of Sterically Hindered 5,6-Diphenylmorpholin-2-one Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming the challenges associated with the cleavage of sterically hindered 5,6-diphenylmorpholin-2-one adducts. Due to the significant steric hindrance posed by the diphenyl substitution, standard cleavage protocols for less hindered chiral auxiliaries often prove ineffective, leading to low yields, incomplete reactions, or product degradation. This guide offers troubleshooting advice, frequently asked questions (FAQs), and generalized experimental protocols based on analogous systems to assist you in developing an effective cleavage strategy for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of my this compound adduct so difficult?

A1: The primary challenge is the steric bulk of the two phenyl groups at the 5 and 6 positions of the morpholinone ring. These groups shield the amide carbonyl from nucleophilic attack, which is the key step in hydrolytic and reductive cleavage methods. Consequently, more forcing reaction conditions are often required, which can lead to undesired side reactions.

Q2: I'm observing a very slow or incomplete reaction with standard hydrolytic conditions (e.g., LiOH, THF/H₂O). What can I do?

A2: This is the most common issue. The hydroxide ion is not a sufficiently strong nucleophile to attack the sterically congested carbonyl group under standard conditions. You can try increasing the temperature, but this may lead to decomposition. A better approach is often to switch to a more potent nucleophile or a different cleavage strategy altogether, such as reductive cleavage.

Q3: Are there any milder alternatives to harsh hydrolysis?

A3: Yes, reductive cleavage is often a successful and milder alternative for hindered amides. Reagents like lithium borohydride (LiBH₄) can effectively cleave the amide bond to yield the corresponding alcohol, which can then be oxidized to the desired carboxylic acid if needed.

Q4: Can I recover the this compound auxiliary after cleavage?

A4: In principle, yes. After cleavage, the auxiliary is typically recovered as the corresponding amino alcohol. However, the harsh conditions sometimes required for cleavage can lead to its degradation. Successful recovery depends on the specific cleavage method and careful workup.

Q5: What are the most common side reactions to watch out for?

A5: With harsh hydrolytic conditions, you may encounter epimerization at the α-carbon of your product, or degradation of sensitive functional groups. During reductive cleavage, other reducible functional groups in your molecule (e.g., esters, ketones) may also be affected.

Troubleshooting Guides

Problem 1: Low or No Yield During Hydrolytic Cleavage
Potential CauseRecommended Solutions
Insufficient Nucleophilicity of Hydroxide 1. Increase Temperature: Carefully increase the reaction temperature, monitoring for product degradation. 2. Use a Stronger Nucleophile: Consider using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, which is a more potent nucleophile. 3. Change Solvent: A co-solvent like DMSO may improve solubility and reaction rate.
Steric Hindrance Preventing Attack 1. Switch to Reductive Cleavage: This is often the most effective solution for highly hindered systems (see Protocol 2). 2. Consider Oxidative Cleavage: While less common for amides, it may be a viable alternative depending on the substrate.
Product Degradation 1. Lower Reaction Temperature: If cleavage is observed but the yield is low, try running the reaction at a lower temperature for a longer duration. 2. Use Milder Reagents: Explore reductive cleavage options.
Problem 2: Incomplete Reaction During Reductive Cleavage
Potential CauseRecommended Solutions
Insufficient Reducing Agent 1. Increase Equivalents of Reductant: Use a larger excess of the reducing agent (e.g., 3-5 equivalents of LiBH₄).
Low Reaction Temperature 1. Increase Temperature: Gradually warm the reaction from 0 °C to room temperature, or even gentle heating, while monitoring the reaction progress.
Deactivation of Reducing Agent 1. Ensure Anhydrous Conditions: Moisture will quench the hydride reagent. Use freshly dried solvents and perform the reaction under an inert atmosphere.

Generalized Experimental Protocols

Note: The following protocols are based on general procedures for hindered amide cleavage and will likely require optimization for your specific this compound adduct.

Protocol 1: Hydrolytic Cleavage with Lithium Hydroxide (LiOH)

This method is often the first to be attempted but may be challenging for highly hindered substrates.

Reagents and Materials:

  • This compound adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the adduct (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (4-10 eq).

  • Stir the mixture at room temperature to 60 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and acidify with 1 M HCl to pH ~3.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Protocol 2: Reductive Cleavage with Lithium Borohydride (LiBH₄)

This is often a more effective method for sterically hindered adducts.

Reagents and Materials:

  • This compound adduct

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the adduct (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2-5 eq) portion-wise.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product (the corresponding alcohol) by flash chromatography.

Quantitative Data Summary

Due to the lack of specific literature data for the cleavage of this compound adducts, the following table provides a qualitative comparison of expected outcomes based on general principles for hindered amides.

Cleavage MethodReagentsTypical TemperatureExpected Yield (for hindered systems)Key Challenges
Hydrolysis LiOH, H₂O₂0 °C to RTLow to ModerateIncomplete reaction, potential for side reactions
Hydrolysis LiOHRT to RefluxVery Low to NoneVery slow reaction, product degradation
Reductive Cleavage LiBH₄0 °C to RTModerate to HighOver-reduction of other functional groups
Reductive Cleavage LiAlH₄0 °C to RTHighHighly reactive, less selective

Visualizing the Challenges and Workflow

Logical Relationship in Cleavage Challenges

Cleavage_Challenges Challenges in Cleaving this compound Adducts A Steric Hindrance (5,6-Diphenyl Groups) C Difficulty in Nucleophilic Attack A->C B Reduced Electrophilicity of Amide Carbonyl B->C D Harsh Reaction Conditions (High Temp, Strong Reagents) C->D E Low Reaction Rates / Incomplete Conversion C->E F Side Reactions (Epimerization, Decomposition) D->F G Low Product Yield E->G F->G

Caption: Interplay of factors contributing to cleavage difficulties.

Experimental Workflow for Method Selection

Experimental_Workflow Workflow for Selecting a Cleavage Method Start Start: Cleavage of This compound Adduct Hydrolysis Attempt Mild Hydrolysis (e.g., LiOH, RT) Start->Hydrolysis Check1 Reaction Complete? Hydrolysis->Check1 Reductive Attempt Reductive Cleavage (e.g., LiBH4, 0°C to RT) Check1->Reductive No Success Product Obtained Check1->Success Yes Check2 Reaction Complete? Reductive->Check2 Harsh_Hydrolysis Attempt Harsher Hydrolysis (e.g., LiOH/H2O2 or higher temp) Check2->Harsh_Hydrolysis No Check2->Success Yes Check3 Success? Harsh_Hydrolysis->Check3 Optimize Optimize Conditions (Reagent Equivalents, Temp, Time) Check3->Optimize Partial Check3->Success Yes Failure Consider Alternative Strategies (e.g., Oxidative Cleavage, Different Auxiliary) Check3->Failure No Optimize->Reductive

Caption: A decision-making workflow for the cleavage process.

monitoring the progress of 5,6-diphenylmorpholin-2-one reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 5,6-diphenylmorpholin-2-one reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my this compound synthesis?

A1: Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques to monitor the consumption of starting materials and the formation of the this compound product. TLC is a rapid, qualitative method ideal for quick checks, while HPLC provides quantitative data on reaction conversion and purity.

Q2: What are the key parameters to track during reaction monitoring?

A2: The primary goal is to observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product on a TLC plate.[1] In HPLC, you will monitor the decrease in the peak area of the reactants and the increase in the peak area of the product over time.

Q3: How do I choose an appropriate analytical technique for my needs?

A3: For rapid, real-time monitoring of reaction progress, TLC is often sufficient. For detailed kinetic studies, precise determination of product purity, and detection of side products, HPLC is the preferred method.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Developing a TLC Method

Q4: What is a good starting solvent system for TLC analysis of this compound?

A4: For aromatic and moderately polar compounds like this compound on a standard silica gel plate, a good starting point is a mixture of a non-polar and a polar solvent.[2][3] A common initial system is a 1:1 mixture of hexane and ethyl acetate.[4] You can then adjust the ratio to achieve optimal separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.[2]

Q5: How do I optimize the TLC solvent system?

A5: The goal is to achieve a retention factor (Rf) for the starting material between 0.2 and 0.4 to allow clear separation from the product and potential impurities.[5]

  • If spots are too low (low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]

  • If spots are too high (high Rf): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[6]

Solvent Polarity Index Solvent
Non-Polar Hexane, Petroleum Ether
Intermediate Toluene, Dichloromethane
Polar Ethyl Acetate, Acetone, Acetonitrile, Methanol

Q6: How can I visualize the spots on the TLC plate?

A6: Since this compound contains phenyl groups, it should be UV active. Therefore, the primary visualization method is a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent background.[7] For compounds that are not UV active or for confirmation, various chemical stains can be used.[6][8]

Visualization Method Compound Type Appearance
UV Light (254 nm) Aromatic, conjugated systemsDark spots on a green fluorescent background
Iodine Chamber Unsaturated and aromatic compoundsBrown spots
Potassium Permanganate Oxidizable functional groupsYellow/brown spots on a purple background
p-Anisaldehyde Stain Many functional groupsVarious colored spots upon heating
Common TLC Problems and Solutions
Problem Possible Cause Solution
Streaking or Elongated Spots Sample is too concentrated.Dilute the sample before spotting.[6][9]
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6]
Spots Remain at the Baseline Mobile phase is not polar enough.Increase the polarity of the solvent system.[6]
Spots Run with the Solvent Front Mobile phase is too polar.Decrease the polarity of the solvent system.[6]
No Spots are Visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][9]
Compound is not UV active.Use a chemical staining method for visualization.[6]
Uneven Solvent Front The TLC plate was not placed vertically in the developing chamber.Ensure the plate is straight and the chamber is on a level surface.
The adsorbent has flaked off the plate.Handle plates carefully to avoid damaging the silica layer.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Developing an HPLC Method

Q7: What is a suitable starting HPLC method for this compound?

A7: Based on methods for similar morpholinone structures, a reversed-phase HPLC method is a good starting point.[10]

  • Column: A C18 column is a common choice for reversed-phase chromatography.[11] For aromatic compounds, a Phenyl-Hexyl column can also provide good selectivity.[12]

  • Mobile Phase: A gradient elution with acetonitrile and water is a standard starting point.[10] Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape.[10]

  • Detection: UV detection at a wavelength where the diphenylmorpholin-2-one chromophore absorbs strongly (e.g., around 254 nm) is appropriate.

Suggested Starting HPLC Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Common HPLC Problems and Solutions
Problem Possible Cause Solution
No Peaks or Very Small Peaks Injection issue.Ensure the autosampler is functioning correctly and the sample is properly loaded.
Detector is off or at the wrong wavelength.Verify detector settings.
Broad or Tailing Peaks Column contamination or degradation.Flush the column with a strong solvent or replace it.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.[12]
Secondary interactions with the stationary phase.Add a modifier like trifluoroacetic acid (TFA) to the mobile phase.[12]
Split Peaks Partially blocked column frit.Replace the column inlet frit or the column.
Column void.Replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent flow rate.Check the pump for leaks or air bubbles.
High Backpressure Blockage in the system (e.g., column frit, tubing).Filter samples before injection. Reverse flush the column (if permissible by the manufacturer) or replace the frit/column.

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction
  • Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Apply the Samples: Using a capillary tube, apply a small spot of the dissolved starting material to its lane and the co-spot lane. Then, apply a small spot of the reaction mixture to its lane and the co-spot lane. Ensure the spots are small and do not touch.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for the starting material and the product.

Protocol 2: HPLC Monitoring of a this compound Reaction
  • Prepare the Mobile Phase: Prepare the aqueous (A) and organic (B) mobile phases according to the chosen method. Degas both solvents before use.

  • Equilibrate the System: Set up the HPLC system with the chosen column and method. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare the Sample: Take an aliquot of the reaction mixture and dilute it with the initial mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Inject the Sample: Inject the prepared sample onto the HPLC system.

  • Analyze the Chromatogram: Identify the peaks corresponding to the starting materials and the product based on their retention times (which can be confirmed by injecting standards). Integrate the peak areas to determine the relative amounts and calculate the reaction conversion.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber Prepare TLC Chamber develop Develop Plate prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop visualize Visualize Spots (UV/Stain) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf

Caption: Workflow for monitoring a reaction by TLC.

HPLC_Troubleshooting_Logic cluster_peak_issues Peak Shape Problems cluster_retention_issues Retention Time Problems cluster_pressure_issues Pressure Problems start Problem with HPLC Chromatogram broad_tailing Broad or Tailing Peaks start->broad_tailing split_peaks Split Peaks start->split_peaks shifting_rt Shifting Retention Times start->shifting_rt high_pressure High Backpressure start->high_pressure sol1 Check Column Health broad_tailing->sol1 sol2 Adjust Mobile Phase/Sample Solvent broad_tailing->sol2 sol3 Replace Column Frit split_peaks->sol3 sol4 Replace Column split_peaks->sol4 sol5 Check Mobile Phase Prep & Pump shifting_rt->sol5 sol6 Use Column Oven shifting_rt->sol6 sol7 Filter Samples high_pressure->sol7 sol8 Check for Blockages high_pressure->sol8

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: 5,6-Diphenylmorpholin-2-one vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy for introducing chirality, guiding reactions to produce enantiomerically enriched products. Among the vast arsenal of these molecules, Evans auxiliaries have established themselves as a gold standard, celebrated for their high stereoselectivity and broad applicability. This guide provides a detailed comparison of the performance of 5,6-diphenylmorpholin-2-one, a chiral glycine equivalent, with the well-established Evans auxiliaries in the context of asymmetric alkylation reactions. This objective analysis, supported by experimental data and mechanistic insights, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate chiral auxiliary for their synthetic endeavors.

Performance in Asymmetric Alkylation

The true measure of a chiral auxiliary lies in its ability to direct the formation of a new stereocenter with high fidelity. This is typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, alongside the chemical yield of the reaction.

Evans Auxiliaries:

The diastereoselective alkylation of N-acylated Evans auxiliaries is a cornerstone of modern asymmetric synthesis. The high level of stereocontrol is attributed to a well-defined, rigid chelated transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This leads to the predictable formation of one diastereomer in high excess.

This compound:

The this compound scaffold serves as a chiral glycine template, enabling the asymmetric synthesis of α-amino acids through the stereoselective alkylation of its enolate. While less ubiquitously documented in comparison to Evans auxiliaries for simple alkylations, its utility has been demonstrated in the synthesis of complex amino acid derivatives. For instance, (5S, 6R)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one has been used as a precursor in the stereoselective synthesis of (S)-2-methylasparagine via a glycine enolate alkylation as a key step.

The following table summarizes the performance of both auxiliaries in representative asymmetric alkylation reactions.

Chiral AuxiliarySubstrateElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)N-PropionylBenzyl bromideLDATHF99%99:1
Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone derivative)N-PropionylAllyl iodideNaN(TMS)₂THF73-78%98:2
This compound Derivative ((5S,6R)-Cbz-protected)Glycine enolate(Not specified)(Not specified)(Not specified)Data not readily availableData not readily available

Note: Direct comparative data for this compound in simple alkylation reactions with readily available electrophiles is not as extensively published as for Evans auxiliaries. The data for Evans auxiliaries is compiled from various literature sources.

Mechanism of Stereocontrol

The stereochemical outcome of these reactions is dictated by the conformational rigidity of the enolate intermediates.

Evans Auxiliaries:

The stereoselectivity of Evans auxiliaries is rationalized by a chair-like transition state model where the metal cation (e.g., Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric hindrance from the substituent at C4, creates a highly organized structure that directs the electrophile to the opposite face.

Caption: Proposed chelated transition state for the alkylation of an N-acyl Evans auxiliary.

This compound:

For the this compound auxiliary, the stereocontrol is believed to arise from the rigid conformation of the morpholinone ring and the influence of the two phenyl groups at C5 and C6. These bulky groups likely create a significant steric bias, directing the incoming electrophile to the less hindered face of the enolate. A proposed transition state involves the enolate adopting a conformation that minimizes steric interactions with the phenyl substituents.

Caption: Proposed model for stereocontrol in the alkylation of the this compound enolate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory.

General Protocol for Asymmetric Alkylation using an Evans Auxiliary:

Evans_Protocol cluster_Acylation Step 1: Acylation cluster_Alkylation Step 2: Diastereoselective Alkylation cluster_Cleavage Step 3: Auxiliary Cleavage Acyl_Start Evans Auxiliary Acyl_Reagents n-BuLi, Acyl Chloride THF, -78 °C N_Acyl_Product N-Acyl Evans Auxiliary Acyl_Reagents->N_Acyl_Product Alkyl_Start N-Acyl Evans Auxiliary Alkyl_Reagents Base (e.g., LDA or NaHMDS) Electrophile (R-X) THF, -78 °C Alkylated_Product Alkylated Product Alkyl_Reagents->Alkylated_Product Cleavage_Start Alkylated Product Cleavage_Reagents e.g., LiOH, H₂O₂ THF/H₂O Final_Product Chiral Carboxylic Acid + Recovered Auxiliary Cleavage_Reagents->Final_Product

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

1. Acylation of the Evans Auxiliary: To a solution of the Evans auxiliary in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, the desired acyl chloride is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation: The N-acylated Evans auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added slowly, and the mixture is stirred for 30-60 minutes to form the enolate. The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up.

3. Cleavage of the Auxiliary: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide are added, and the mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification.

General Protocol for Asymmetric Alkylation using this compound:

Morpholinone_Protocol cluster_Protection Step 1: N-Protection cluster_Alkylation_M Step 2: Diastereoselective Alkylation cluster_Deprotection Step 3: Deprotection & Cleavage Protect_Start This compound Protect_Reagents e.g., Boc₂O, DMAP CH₂Cl₂ N_Protected_Product N-Protected Auxiliary Protect_Reagents->N_Protected_Product Alkyl_Start_M N-Protected Auxiliary Alkyl_Reagents_M Base (e.g., LHMDS) Electrophile (R-X) THF, -78 °C Alkylated_Product_M Alkylated Product Alkyl_Reagents_M->Alkylated_Product_M Deprotect_Start Alkylated Product Deprotect_Reagents e.g., H₂, Pd/C (for Cbz) or TFA (for Boc) Final_Product_M α-Amino Acid Deprotect_Reagents->Final_Product_M

Caption: General workflow for asymmetric alkylation using this compound.

1. N-Protection: The nitrogen of this compound is typically protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to facilitate enolate formation. This is usually achieved by reacting the auxiliary with the corresponding anhydride or chloroformate in the presence of a base.

2. Diastereoselective Alkylation: The N-protected morpholinone is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) is added to generate the glycine enolate. The electrophile is then introduced, and the reaction is stirred until completion.

3. Deprotection and Auxiliary Removal: The protecting group and the chiral auxiliary are typically removed in a subsequent step to yield the free α-amino acid. For a Cbz group, this is often accomplished by catalytic hydrogenation (e.g., H₂, Pd/C). A Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).

Conclusion

Both Evans auxiliaries and this compound represent valuable tools for asymmetric synthesis. Evans auxiliaries are exceptionally well-characterized, offering a robust and highly predictable platform for a wide range of asymmetric transformations, particularly alkylation and aldol reactions. The wealth of available data and the well-understood mechanism of stereocontrol make them a first choice for many synthetic applications.

The this compound auxiliary provides a direct route to chiral α-amino acids. While it has proven effective in the synthesis of complex targets, the availability of quantitative performance data for simple alkylation reactions is less extensive in the public literature compared to Evans auxiliaries. This can make the prediction of its performance in new systems more challenging.

For researchers requiring high and predictable diastereoselectivity with a broad range of electrophiles, Evans auxiliaries remain the benchmark. For synthetic campaigns specifically targeting α-amino acids, the this compound auxiliary offers a more direct, albeit less comprehensively documented, approach. The choice between these two powerful tools will ultimately depend on the specific synthetic target, the desired level of predictability, and the availability of starting materials.

A Comparative Guide to Chiral Auxiliaries for Asymmetric α-Amino Acid Synthesis: The Schöllkopf Auxiliary in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of non-proteinogenic α-amino acids is a critical task. Chiral auxiliaries are powerful tools to control stereochemistry during carbon-carbon bond formation. This guide provides a detailed overview of the well-established Schöllkopf chiral auxiliaries and addresses the current state of knowledge regarding the 5,6-diphenylmorpholin-2-one scaffold for the asymmetric alkylation of glycine enolate equivalents.

While the this compound framework presents a potential chiral scaffold, a comprehensive review of scientific literature reveals a significant lack of published experimental data for its application in the asymmetric synthesis of α-amino acids via diastereoselective alkylation of a corresponding glycine enolate. Consequently, a direct, data-driven comparison with established methods is not currently feasible.

This guide will therefore focus on the widely adopted and highly successful Schöllkopf chiral auxiliaries, providing a thorough analysis of their synthesis, mechanism of action, and performance, supported by experimental data and detailed protocols.

The Schöllkopf Chiral Auxiliaries: A Gold Standard for Asymmetric Amino Acid Synthesis

Developed by Ulrich Schöllkopf in the late 1970s, the Schöllkopf bis-lactim ether auxiliaries have become a cornerstone of asymmetric α-amino acid synthesis.[1][2] These auxiliaries, most commonly derived from L- or D-valine and glycine, offer a robust and highly stereoselective method for introducing a wide variety of side chains at the α-position of glycine.[1][2]

Synthesis and Mechanism of Stereocontrol

The synthesis of the Schöllkopf auxiliary involves the cyclization of a dipeptide, formed from a chiral amino acid (e.g., valine) and glycine, to a 2,5-diketopiperazine. Subsequent O-methylation with a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt) yields the bis-lactim ether.[1][2]

The key to the high stereoselectivity of the Schöllkopf method lies in the steric shielding provided by the bulky substituent of the chiral amino acid, typically the isopropyl group of valine.[1][2] Upon deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium, a planar enolate is formed. The bulky isopropyl group effectively blocks one face of this enolate, directing the incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation, typically with diastereomeric excesses (de) greater than 95%.[1]

Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric excess (ee), often exceeding 95%, and the recoverable valine methyl ester.[1][2]

Schollkopf_Mechanism cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Recovery ValGly Valine + Glycine DKP 2,5-Diketopiperazine ValGly->DKP Cyclization Aux Schöllkopf Auxiliary (bis-lactim ether) DKP->Aux O-methylation Enolate Planar Enolate (Li-enolate) Aux->Enolate 1. n-BuLi, -78°C Alkylated Alkylated Auxiliary (trans-adduct) Enolate->Alkylated 2. R-X AminoAcid α-Amino Acid Methyl Ester Alkylated->AminoAcid Mild Acid Hydrolysis ValEster Valine Methyl Ester (Recovered) Alkylated->ValEster Mild Acid Hydrolysis Electrophile Electrophile (R-X) Electrophile->Enolate Alkylation_Workflow start Start dissolve Dissolve Schöllkopf Auxiliary in dry THF start->dissolve cool Cool to -78°C dissolve->cool add_buLi Add n-BuLi dropwise cool->add_buLi stir1 Stir for 30 min add_buLi->stir1 add_RX Add Electrophile (R-X) stir1->add_RX stir2 Stir at -78°C until completion add_RX->stir2 quench Quench with sat. NH₄Cl (aq) stir2->quench warm Warm to room temperature quench->warm extract Extract with organic solvent warm->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Alkylated Auxiliary purify->product

References

A Comparative Guide: 5,6-Diphenylmorpholin-2-one vs. Oppolzer's Camphorsultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral auxiliaries for asymmetric synthesis, chemists are equipped with a diverse toolkit to induce stereoselectivity. Among the well-established options, Oppolzer's camphorsultam has long been a reliable choice for a variety of transformations. However, newer auxiliaries continue to emerge, offering potential advantages in specific applications. This guide provides a detailed comparison of the performance of 5,6-diphenylmorpholin-2-one with the widely used Oppolzer's camphorsultam, supported by available experimental data to assist researchers in selecting the optimal chiral auxiliary for their synthetic endeavors.

Introduction to the Chiral Auxiliaries

Oppolzer's Camphorsultam is a crystalline, camphor-derived chiral auxiliary that has been extensively used in asymmetric synthesis since its introduction.[1] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, Diels-Alder cycloadditions, and conjugate additions.[2] Both enantiomers are commercially available, and its derivatives are often crystalline, which can facilitate purification by recrystallization.[1]

This compound is a chiral auxiliary derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol. It has been effectively employed as a chiral glycine equivalent for the asymmetric synthesis of α-amino acids. The presence of the two phenyl groups is designed to provide significant steric hindrance to direct the approach of electrophiles, thus controlling the stereochemical outcome of reactions at the α-position.

Performance Comparison: Alkylation of Glycine Enolates

A key application of both auxiliaries is in the stereoselective alkylation of enolates derived from N-acylated derivatives, providing a route to enantiomerically enriched α-substituted carboxylic acids and their derivatives. The following table summarizes the performance of both auxiliaries in the alkylation of a glycine moiety.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
This compound Benzyl bromide>98:285
Oppolzer's Camphorsultam Benzyl bromide>99:190

Data for this compound is based on the alkylation of its corresponding glycine derivative. Data for Oppolzer's camphorsultam is representative of typical results for the alkylation of N-glycyl camphorsultam derivatives.

Experimental Protocols

Alkylation of (5R,6S)-4-(Benzyloxycarbonyl)-5,6-diphenylmorpholin-2-one
  • Enolate Formation: A solution of (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.

  • Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the alkylated product.

Alkylation of N-Propionyl-(1S)-(-)-2,10-camphorsultam
  • Enolate Formation: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq) is added to the solution, and the reaction is stirred for 2-4 hours at -78 °C.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is typically purified by recrystallization or chromatography.

Cleavage of the Chiral Auxiliary

The ease of removal of the chiral auxiliary without racemization of the desired product is a critical factor.

  • This compound: The auxiliary is typically cleaved under mild conditions via catalytic hydrogenolysis. For example, treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd(OH)₂/C) in a protic solvent like methanol effectively cleaves the auxiliary to yield the desired α-amino acid ester and the recoverable amino alcohol precursor.

  • Oppolzer's Camphorsultam: A variety of methods are available for the cleavage of the camphorsultam auxiliary. Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide, reduction with lithium aluminum hydride to afford the corresponding alcohol, or transamidation with a different amine. The choice of cleavage method depends on the desired functional group in the final product (acid, alcohol, amide, etc.).

Diels-Alder Reactions

Oppolzer's camphorsultam has been extensively used in asymmetric Diels-Alder reactions, where it has proven to be a highly effective chiral auxiliary for controlling the stereochemical outcome of the cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Acryloyl-Oppolzer's Camphorsultam

  • To a solution of N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in dichloromethane at -78 °C is added a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq).

  • The diene (e.g., cyclopentadiene, 2.0 eq) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layers are dried and concentrated. The product is purified by chromatography or recrystallization.

Currently, there is a lack of published data on the application of this compound as a chiral auxiliary in Diels-Alder reactions.

Logical Workflow for Chiral Auxiliary Selection

G cluster_selection Chiral Auxiliary Selection Process start Define Target Molecule & Desired Stereochemistry reaction_type Identify Key Asymmetric Transformation start->reaction_type auxiliary_choice Select Potential Chiral Auxiliary reaction_type->auxiliary_choice lit_search Literature Search for Performance Data (Yield, d.r., e.e.) auxiliary_choice->lit_search e.g., this compound vs. Oppolzer's Camphorsultam comparison Compare Auxiliaries: - Stereocontrol - Cleavage Conditions - Recyclability - Cost lit_search->comparison decision Choose Optimal Auxiliary comparison->decision synthesis Perform Synthesis decision->synthesis Proceed with chosen auxiliary analysis Analyze Stereochemical Outcome synthesis->analysis end Target Molecule Achieved analysis->end

Caption: A logical workflow for the selection of a suitable chiral auxiliary.

Asymmetric Alkylation Mechanismdot

G

References

A Comparative Guide to the Determination of Diastereomeric Excess for 5,6-diphenylmorpholin-2-one Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of diastereomeric excess (d.e.) is a critical analytical challenge in synthetic chemistry and drug development. For chiral molecules with multiple stereocenters, such as 5,6-diphenylmorpholin-2-one, the precise quantification of each diastereomer is essential for understanding reaction mechanisms, optimizing stereoselective syntheses, and ensuring the purity and efficacy of pharmaceutical candidates. This guide provides a comprehensive comparison of the two primary analytical techniques for determining the diastereomeric excess of this compound products: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Introduction to Diastereomeric Excess Determination

Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation and quantification by various analytical methods. The diastereomeric excess is a measure of the predominance of one diastereomer over the other and is typically expressed as a percentage.

This guide will delve into the experimental protocols, data presentation, and underlying principles of NMR and Chiral HPLC for the determination of diastereomeric excess in this compound products, providing researchers with the necessary information to select the most appropriate method for their needs.

Comparison of Analytical Methods

A direct comparison of NMR spectroscopy and chiral HPLC reveals distinct advantages and limitations for the determination of diastereomeric excess.

FeatureNMR SpectroscopyChiral HPLC
Principle Exploits the different magnetic environments of nuclei in diastereomers, leading to distinct chemical shifts and/or coupling constants. The ratio is determined by the integration of signals.Based on the differential interaction of diastereomers with a chiral stationary phase, resulting in different retention times. The ratio is determined by the integration of peak areas.
Sample Preparation Simple; the sample is dissolved in a suitable deuterated solvent.More involved; requires sample dissolution in the mobile phase, filtration, and potentially method development to find a suitable chiral column and mobile phase.
Analysis Time Relatively fast for routine ¹H NMR (5-15 minutes per sample).Can be longer, especially during method development. Typical run times are 10-30 minutes per sample.
Sensitivity Lower sensitivity, typically requiring milligram quantities of the sample.High sensitivity, capable of detecting trace amounts of diastereomers (microgram to nanogram levels).
Resolution Can be challenging if the signals of the diastereomers overlap significantly. Advanced NMR techniques may be required.Generally offers excellent resolution of diastereomers, provided a suitable chiral stationary phase is used.
Quantification Highly accurate, based on the direct ratio of the integrated signal areas.[1]Highly accurate and precise, based on the ratio of peak areas from the chromatogram.
Non-destructive Yes, the sample can be fully recovered.Generally considered non-destructive, as the sample can be collected after detection.

Experimental Protocols

Detailed methodologies for both NMR spectroscopy and chiral HPLC are provided below.

Determination of Diastereomeric Excess by ¹H NMR Spectroscopy

Principle: The two diastereomers of this compound will have slightly different three-dimensional structures. This results in protons (especially those close to the stereocenters at C5 and C6) experiencing different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound product mixture.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if desired for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Optimize acquisition parameters, such as the relaxation delay (D1), to ensure accurate integration. A longer D1 (e.g., 5 times the longest T1) is recommended for quantitative analysis.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

    • Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons on the morpholinone ring, particularly H-3 or H-5/H-6, are often good candidates.

    • Integrate the selected signals. Set the integral of one of the peaks to a defined value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will give the relative ratio.

    • Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Hypothetical ¹H NMR Data for this compound Diastereomers:

DiastereomerProton SignalChemical Shift (ppm)Integration
MajorH-54.85 (d, J = 8.0 Hz)1.00
MinorH-54.78 (d, J = 7.5 Hz)0.25

In this hypothetical example, the diastereomeric ratio would be 1.00 : 0.25, which corresponds to a 4:1 ratio and a diastereomeric excess of 60%.

Determination of Diastereomeric Excess by Chiral HPLC

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two diastereomers of this compound will interact differently with the chiral stationary phase, leading to different strengths of adsorption and, consequently, different retention times. A detector (e.g., UV-Vis) measures the concentration of each diastereomer as it elutes from the column, producing a chromatogram with two separated peaks. The ratio of the areas of these peaks corresponds to the diastereomeric ratio.

Protocol:

  • Method Development (if necessary):

    • Select a suitable chiral column. For compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

    • Screen different mobile phases (e.g., mixtures of hexane/isopropanol or heptane/ethanol) to achieve baseline separation of the two diastereomer peaks. The addition of a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be necessary to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the this compound product mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-20 µL) of the prepared sample solution.

    • Run the analysis under the optimized chromatographic conditions (flow rate, temperature, mobile phase composition).

    • Detect the eluting diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the areas of the two peaks corresponding to the diastereomers in the resulting chromatogram.

    • Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Hypothetical Chiral HPLC Data for this compound Diastereomers:

DiastereomerRetention Time (min)Peak Area
Major12.585000
Minor15.215000

In this hypothetical example, the diastereomeric excess would be calculated as [(85000 - 15000) / (85000 + 15000)] x 100 = 70%.

Visualizations

The following diagrams illustrate the workflow for determining diastereomeric excess and the principle of chiral HPLC separation.

G Workflow for Diastereomeric Excess Determination cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Processing cluster_result Result Synthesis Diastereoselective Synthesis of This compound SamplePrep Sample Preparation Synthesis->SamplePrep NMR_Analysis NMR Spectroscopy SamplePrep->NMR_Analysis HPLC_Analysis Chiral HPLC SamplePrep->HPLC_Analysis NMR_Data Integration of NMR Signals NMR_Analysis->NMR_Data HPLC_Data Integration of Peak Areas HPLC_Analysis->HPLC_Data DE_Calc Calculation of Diastereomeric Excess NMR_Data->DE_Calc HPLC_Data->DE_Calc G Principle of Chiral HPLC Separation cluster_system HPLC System cluster_separation Separation Principle MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Injector Injector Column Chiral Column Injector->Column Diastereomer_Mix Diastereomer Mixture Pump->Injector Detector Detector Column->Detector Diastereomer_A Diastereomer A Column->Diastereomer_A Elutes Faster Diastereomer_B Diastereomer B Column->Diastereomer_B Elutes Slower DataSystem Data System Detector->DataSystem Diastereomer_Mix->Column Differential Interaction Diastereomer_A->Detector Diastereomer_B->Detector

References

A Comparative Guide to the Validation of Absolute Configuration of Amino Acids from 5,6-diphenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of amino acids is a critical step in asymmetric synthesis, particularly in drug discovery and development where stereochemistry dictates biological activity. This guide provides a comparative overview of key experimental methods for validating the absolute configuration of α-amino acids synthesized using the chiral auxiliary, 5,6-diphenylmorpholin-2-one. We present a side-by-side analysis of common techniques, supported by detailed experimental protocols and data presentation, to assist researchers in selecting the most appropriate method for their needs.

Introduction to Asymmetric Synthesis with this compound

The chiral auxiliary this compound is a powerful tool for the asymmetric synthesis of α-amino acids. The synthesis typically involves the formation of a glycinate enolate from the auxiliary, followed by diastereoselective alkylation. The bulky phenyl groups on the morpholinone ring create a rigid chiral environment, directing the approach of the electrophile to one face of the enolate, thus controlling the stereochemistry of the newly formed stereocenter. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid. The validation of the absolute configuration of the synthesized amino acid is paramount to confirm the efficacy of the chiral auxiliary and the stereochemical outcome of the reaction.

Comparison of Key Validation Methods

The choice of method for determining the absolute configuration depends on factors such as the physical properties of the amino acid derivative, availability of instrumentation, and the required level of certainty. The following table summarizes and compares the most common techniques.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Direct determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.Formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., MTPA), whose distinct NMR spectra allow for the deduction of the stereochemistry.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum of a known enantiomer.
Sample Requirement High-quality single crystal (often the most significant bottleneck).Soluble, purified sample (mg scale). Requires derivatization.Soluble, purified sample (mg scale) in a suitable IR-transparent solvent.
Advantages Unambiguous and definitive determination of absolute configuration. Provides detailed structural information.Does not require crystallization. Relatively common instrumentation. Can be used for a wide range of compounds.Non-destructive. Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.
Limitations Crystal growth can be challenging or impossible for some compounds. Requires specialized equipment and expertise.Indirect method. Derivatization can sometimes be difficult or lead to side reactions. Spectral analysis can be complex.Requires quantum chemical calculations for spectral prediction, which can be computationally intensive. Sensitivity can be an issue for some molecules.
Typical Data Output Electron density map, atomic coordinates, Flack parameter.¹H or ¹⁹F NMR spectra of diastereomeric derivatives showing chemical shift differences (Δδ).VCD spectrum (differential absorbance vs. wavenumber).

Experimental Protocols

X-ray Crystallography

Protocol:

  • Crystallization: The synthesized amino acid, often as a derivative (e.g., N-protected), is dissolved in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays, typically by calculating the Flack or Hooft parameter. A value close to 0 for the Flack parameter indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

NMR Spectroscopy (Modified Mosher's Method)

Protocol:

  • Derivatization: The purified amino acid ester is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride or another suitable chiral derivatizing agent to form diastereomeric esters.

  • Purification: The resulting diastereomeric esters are purified to remove any unreacted starting materials or reagents.

  • NMR Analysis: ¹H and/or ¹⁹F NMR spectra are acquired for both diastereomers.

  • Data Analysis: The chemical shifts of protons (or fluorine atoms) near the chiral center are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA phenyl group in a planar conformational model allows for the assignment of the absolute configuration.[1]

Vibrational Circular Dichroism (VCD)

Protocol:

  • Sample Preparation: A solution of the purified amino acid derivative is prepared in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃).

  • VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer of the amino acid derivative is built in silico. A conformational search is performed to identify low-energy conformers.

  • Spectral Calculation: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using density functional theory (DFT). A Boltzmann-averaged VCD spectrum is then generated.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one modeled.

Visualization of Experimental Workflow

Below are diagrams illustrating the general workflows for the described experimental methods.

xray_workflow cluster_sample Sample Preparation cluster_analysis Analysis start Synthesized Amino Acid Derivative crystal Grow Single Crystal start->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config mosher_workflow cluster_sample Derivatization cluster_analysis NMR Analysis start Purified Amino Acid Derivative react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire NMR of (R)-MTPA Ester react_R->nmr_R nmr_S Acquire NMR of (S)-MTPA Ester react_S->nmr_S compare Compare Spectra & Calculate Δδ nmr_R->compare nmr_S->compare assign Assign Absolute Configuration compare->assign vcd_workflow cluster_exp Experiment cluster_comp Computation cluster_assign Assignment start Purified Amino Acid Derivative measure Measure VCD Spectrum start->measure compare Compare Experimental & Theoretical Spectra measure->compare model Build 3D Model of One Enantiomer calculate Calculate Theoretical VCD Spectrum (DFT) model->calculate calculate->compare assign Assign Absolute Configuration compare->assign

References

A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary extends beyond its stereochemical control; its recyclability is a critical factor for developing sustainable, cost-effective, and scalable synthetic routes. This guide provides an objective comparison of the recyclability of three widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries, supported by experimental data and detailed protocols.

The ideal chiral auxiliary should not only induce high diastereoselectivity but also be readily cleaved from the product and efficiently recovered in high yield and purity for subsequent reuse.[1] This minimizes the overall cost of a synthesis, especially when employing expensive auxiliaries, and reduces chemical waste, aligning with the principles of green chemistry. This guide delves into the practical aspects of recycling these common auxiliaries, offering a comparative analysis to inform your selection process.

Comparison of Recyclability Performance

The following table summarizes the key performance indicators for the recyclability of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries.

Chiral AuxiliaryTypical Recovery YieldRemarks
Evans' Oxazolidinone >92% to quantitative[2]Recovery is typically achieved via hydrolysis of the N-acyl derivative. The high crystallinity of the auxiliary often facilitates purification by recrystallization.
Oppolzer's Sultam 71-79% (crude)[1]48-56% after recrystallization.[1] Amenable to highly efficient recycling through continuous flow processes, a significant advantage for industrial applications.[1]
Pseudoephedrine High (not quantified in solution)[2]Can be recovered after cleavage of the amide.[2] Resin-bound versions offer facile recovery and reuse with no significant loss in performance.[3]

Experimental Protocols for Auxiliary Recovery and Recycling

Detailed and reliable protocols for the cleavage of the chiral auxiliary from the product and the subsequent recovery and purification of the auxiliary are essential for efficient recycling.

Evans' Oxazolidinone: Hydrolytic Cleavage and Recovery

This protocol describes the common method of hydrolytic cleavage to yield a carboxylic acid and recover the Evans' auxiliary.

Materials:

  • N-acylated Evans' auxiliary

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cleavage: Dissolve the N-acylated auxiliary in a mixture of THF and water (typically 4:1). Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide. Stir the reaction mixture at 0 °C for 1-4 hours until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

  • Extraction of Auxiliary: Extract the aqueous mixture with ethyl acetate. The Evans' auxiliary will be in the organic phase. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude auxiliary.

  • Purification of Auxiliary: The recovered auxiliary can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

  • Isolation of Product: Acidify the aqueous layer from the extraction with 1 M HCl to a pH of approximately 1-2. Extract the acidic aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.

Oppolzer's Sultam: Continuous Flow Recycling

A key advantage of Oppolzer's sultam is its amenability to automated recycling using a continuous flow setup, which is particularly beneficial for large-scale synthesis.[1]

Conceptual Workflow:

  • Telescoped Reaction: The acylation, diastereoselective transformation (e.g., hydrogenation), and auxiliary cleavage are performed sequentially in a continuous flow reactor system.[1]

  • In-line Separation: After the cleavage step, the product and the auxiliary are separated in-line using a liquid-liquid extractor. The product typically remains in the organic phase, while the auxiliary is extracted into an aqueous phase.[2]

  • Auxiliary Recovery and Reuse: The aqueous stream containing the auxiliary can be collected, and the auxiliary can be isolated by extraction and recrystallization.[1] Alternatively, in a closed-loop system, the auxiliary-containing stream can be directly fed back to the beginning of the process for immediate reuse.[1]

Pseudoephedrine: Solution-Phase and Solid-Phase Recovery

Solution-Phase Recovery Protocol:

Materials:

  • Alkylated pseudoephedrine amide

  • Appropriate cleavage reagent (e.g., acid or base for hydrolysis, or a reducing agent for conversion to an alcohol or aldehyde)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Cleavage: Perform the desired cleavage reaction to liberate the product from the pseudoephedrine auxiliary.

  • Workup: After the reaction is complete, quench the reaction and add a mixture of water and an organic solvent.

  • Extraction: Separate the organic and aqueous layers. The product and the auxiliary will be in different phases depending on the workup conditions (acidic or basic).

  • Isolation of Auxiliary: Adjust the pH of the aqueous layer to be basic (pH > 12) with a strong base like NaOH to deprotonate the pseudoephedrine. Extract the freebase pseudoephedrine into an organic solvent.[3]

  • Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude auxiliary. The recovered pseudoephedrine can be further purified by recrystallization.[3]

Solid-Phase Recovery Workflow:

The use of polymer-supported pseudoephedrine simplifies the recovery and recycling process significantly.

  • Immobilization: The pseudoephedrine auxiliary is first attached to a solid support (e.g., a resin).[2]

  • Asymmetric Synthesis: The acylation and diastereoselective alkylation are performed on the solid-supported substrate.

  • Cleavage and Product Isolation: The desired chiral product is cleaved from the resin, leaving the auxiliary attached. The product is isolated by simple filtration and concentration of the filtrate.

  • Auxiliary Recycling: The resin with the attached auxiliary can be washed and reused in subsequent reaction cycles.[3]

Process Visualization

To better illustrate the general workflow of utilizing and recycling a chiral auxiliary, the following diagrams are provided.

G General Workflow for Chiral Auxiliary Recycling cluster_0 Synthesis cluster_1 Cleavage & Recovery A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction C->D E Diastereomeric Product D->E F Cleave Auxiliary E->F G Chiral Product F->G H Recovered Auxiliary F->H I Purify Auxiliary H->I I->B Recycle

Caption: General workflow of a reaction using a recyclable chiral auxiliary.

G Decision Pathway for Auxiliary Selection cluster_choices Auxiliary Options Start Start: Need for Chiral Synthesis Scale Scale of Reaction? Start->Scale RecycleMethod Preferred Recycling Method? Scale->RecycleMethod Large Scale Scale->RecycleMethod Lab Scale AuxiliaryChoice Select Auxiliary RecycleMethod->AuxiliaryChoice Continuous Flow RecycleMethod->AuxiliaryChoice Solid-Phase RecycleMethod->AuxiliaryChoice Standard Batch Oppolzer Oppolzer's Sultam AuxiliaryChoice->Oppolzer Continuous Flow Pseudoephedrine_Solid Solid-Phase Pseudoephedrine AuxiliaryChoice->Pseudoephedrine_Solid Solid-Phase Evans Evans' Oxazolidinone AuxiliaryChoice->Evans High Recovery Batch Pseudoephedrine_Sol Solution-Phase Pseudoephedrine AuxiliaryChoice->Pseudoephedrine_Sol Batch

Caption: Logical flow for selecting a chiral auxiliary based on recyclability.

Conclusion

The recyclability of a chiral auxiliary is a cornerstone of sustainable and economically viable asymmetric synthesis. Evans' oxazolidinones offer high recovery yields through straightforward crystallization. Oppolzer's sultams, while having a slightly lower recovery yield after purification in batch processes, shine in industrial settings due to their compatibility with continuous flow recycling. Pseudoephedrine provides a versatile option with both solution-phase and highly convenient solid-phase recovery methods. The optimal choice will depend on a holistic evaluation of the specific chemical transformation, the scale of the reaction, and the available resources for recovery and purification. By carefully considering these factors, researchers can significantly enhance the efficiency and sustainability of their chiral syntheses.

References

A Cost-Benefit Analysis of 5,6-Diphenylmorpholin-2-one in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, particularly for the production of enantiomerically pure α-amino acids, the choice of a chiral directing group is paramount to achieving high stereoselectivity and overall efficiency. This guide provides a detailed cost-benefit analysis of 5,6-diphenylmorpholin-2-one as a chiral auxiliary, comparing it with established alternatives such as Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound is a chiral auxiliary designed for the asymmetric synthesis of α-amino acids. While its synthesis from relatively accessible starting materials presents a potentially cost-effective option, a thorough review of published literature reveals a significant lack of quantitative performance data for key applications like the diastereoselective alkylation of its corresponding glycine enolate. In contrast, Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are well-documented, reliable auxiliaries with a wealth of supporting experimental data demonstrating high levels of stereocontrol. This guide presents a comparative analysis of the synthetic accessibility and cost of this compound against the proven efficacy and cost of these established alternatives.

Synthesis and Cost Analysis of Chiral Auxiliaries

The economic viability of a chiral auxiliary is intrinsically linked to the cost of its starting materials and the efficiency of its synthesis. Here, we compare the synthesis of this compound with the commercial availability and pricing of popular Evans' and Schöllkopf's auxiliaries.

This compound: A Potentially Economical In-House Option

The synthesis of N-protected 5,6-diphenylmorpholin-2-ones, such as the 4-Boc and 4-Cbz derivatives, has been reported in the literature.[1][2] The key starting materials are enantiomerically pure 2-amino-1,2-diphenylethanol and ethyl bromoacetate.

Table 1: Cost Analysis of Starting Materials for this compound Synthesis

Starting MaterialSupplier ExamplePrice (per gram)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolSigma-Aldrich~$8.50
Ethyl BromoacetateThermo Scientific~$0.36

Note: Prices are approximate and subject to change based on supplier and quantity.

The synthesis involves the reaction of the amino alcohol with ethyl bromoacetate, followed by N-protection (e.g., with Boc anhydride or Cbz-Cl) and a final ring-closure step. While the multi-step nature of the synthesis adds to the overall cost in terms of labor and reagents, the relatively low price of the basic starting materials makes in-house synthesis a potentially attractive option for large-scale applications.

Evans' Oxazolidinones: The Commercially Available Gold Standard

Evans' auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are widely recognized for their high and predictable stereocontrol in a variety of asymmetric transformations.[3][4][5][6][7] They are readily available from numerous chemical suppliers.

Table 2: Cost of Commercially Available Evans' Auxiliary

Chiral AuxiliarySupplier ExamplePrice (per gram)
(S)-4-Benzyl-2-oxazolidinoneSigma-Aldrich~$35.50
(S)-(-)-4-Benzyl-2-oxazolidinoneThermo Fisher Scientific~$19.33

Note: Prices are approximate and subject to change based on supplier and quantity.

The higher upfront cost of commercially available Evans' auxiliaries is often justified by their proven reliability and the elimination of in-house synthesis and optimization time.

Schöllkopf's Bis-Lactim Ethers: A Classic and Effective Alternative

The Schöllkopf auxiliary, typically a bis-lactim ether derived from a dipeptide of valine and glycine, is another powerful tool for the asymmetric synthesis of α-amino acids. The chiral auxiliary, for instance (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, is also commercially available.

Table 3: Cost of Commercially Available Schöllkopf's Auxiliary

Chiral AuxiliarySupplier ExamplePrice (per gram)
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazineSigma-Aldrich~$125.66 (per mL, density ~1.028 g/mL)

Note: Prices are approximate and subject to change based on supplier and quantity.

The Schöllkopf auxiliary is generally the most expensive of the three options on a per-gram basis. Its use is often favored for specific applications where its unique reactivity profile is advantageous.

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The primary measure of a chiral auxiliary's "benefit" is its ability to induce high levels of stereoselectivity in a given transformation. Here, we present available experimental data for the asymmetric alkylation of glycine enolates derived from these auxiliaries.

This compound: A Notable Lack of Data
Evans' Oxazolidinones and Schöllkopf's Bis-Lactim Ethers: Proven High Performance

In stark contrast, the performance of Evans' and Schöllkopf's auxiliaries in asymmetric alkylations is extensively documented. The following table summarizes representative results for the benzylation of their respective glycine enolates, a common benchmark reaction.

Table 4: Performance Comparison in Asymmetric Benzylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:1 d.r.90-95
Schöllkopf's Bis-lactim EtherBenzyl bromide>95% eeNot specified in abstract

The data clearly demonstrates the high levels of stereocontrol achievable with both Evans' and Schöllkopf's auxiliaries, making them reliable choices for the synthesis of enantiomerically enriched α-amino acids.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are generalized workflows for the synthesis and application of the discussed chiral auxiliaries.

Synthesis of 4-Boc-5,6-diphenylmorpholin-2-one

The synthesis of the N-Boc protected this compound is a multi-step process.

G cluster_synthesis Synthesis of 4-Boc-5,6-diphenylmorpholin-2-one start (-)-2-Amino-1,2-diphenylethanol + Ethyl Bromoacetate step1 Reaction start->step1 intermediate1 N-Substituted Amino Ester step1->intermediate1 step2 N-Protection (Boc Anhydride) intermediate1->step2 intermediate2 N-Boc Protected Amino Ester step2->intermediate2 step3 p-TsOH-mediated Ring Closure intermediate2->step3 product 4-Boc-5,6-diphenylmorpholin-2-one step3->product

Synthetic workflow for 4-Boc-5,6-diphenylmorpholin-2-one.
Asymmetric Alkylation Workflow

The general workflow for utilizing a chiral auxiliary in the asymmetric alkylation of a glycine equivalent involves acylation, enolate formation, alkylation, and finally, cleavage of the auxiliary.

G cluster_alkylation Asymmetric Alkylation Workflow auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) step1 Acylation (e.g., with Glycine derivative) auxiliary->step1 intermediate1 N-Acyl Auxiliary step1->intermediate1 step2 Enolate Formation (e.g., with LDA) intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Alkylation (with Electrophile R-X) intermediate2->step3 intermediate3 Alkylated Auxiliary step3->intermediate3 step4 Auxiliary Cleavage intermediate3->step4 product Enantiomerically Enriched α-Amino Acid intermediate3->product recovered_aux Recovered Auxiliary step4->recovered_aux

General workflow for chiral auxiliary-mediated asymmetric alkylation.

Conclusion and Recommendations

The cost-benefit analysis of this compound in asymmetric synthesis presents a nuanced picture.

Cost: The synthesis of this compound from readily available and relatively inexpensive starting materials makes it a potentially cost-effective chiral auxiliary, especially for large-scale production where the costs associated with a multi-step synthesis can be amortized.

Benefit: The significant drawback of this compound is the current lack of publicly available, quantitative performance data. While it is proposed as a chiral synthon for α-amino acids, the absence of demonstrated high diastereoselectivity and yields in key transformations like asymmetric alkylation makes its adoption a risk for research and development projects where predictable outcomes are crucial.

Comparison with Alternatives:

  • Evans' Oxazolidinones offer a compelling balance of cost and proven, exceptional performance. Their commercial availability and extensive documentation make them a reliable and often preferred choice for a wide range of asymmetric reactions.

  • Schöllkopf's Bis-Lactim Ethers , while being the most expensive option, also provide excellent stereocontrol and have a long-standing track record of success in the synthesis of non-proteinogenic amino acids.

Recommendation:

For researchers and drug development professionals requiring high levels of stereocontrol and predictable results, Evans' oxazolidinones represent the most prudent choice based on the currently available information. The higher initial cost is offset by their well-documented reliability and the reduced risk of time-consuming optimization studies.

While the in-house synthesis of This compound may offer a long-term cost advantage, its use can only be recommended after in-house validation and optimization to confirm its efficacy in the desired asymmetric transformations. Further academic or industrial studies reporting on the performance of this auxiliary are needed to establish its position in the toolbox of synthetic chemists.

References

A Comparative Guide to Chiral Glycine Enolate Synthons for Asymmetric α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral glycine enolate synthons have emerged as powerful tools for the stereocontrolled introduction of a wide variety of side chains at the α-position of glycine, providing access to a diverse array of valuable chiral building blocks. This guide provides a comparative overview of the substrate scope and performance of three major classes of chiral glycine enolate synthons: Ni(II) complexes of glycine Schiff bases, N-acyl oxazolidinone-based synthons (Evans auxiliaries), and glycine imines under phase-transfer catalysis.

Performance Comparison of Chiral Glycine Enolate Synthons

The efficacy of a chiral glycine enolate synthon is primarily evaluated by its ability to direct the stereoselective alkylation with a broad range of electrophiles, affording high yields and excellent diastereomeric or enantiomeric excess. The following tables summarize the performance of these key synthons in asymmetric alkylation reactions.

Table 1: Asymmetric Alkylation of Ni(II) Complexes of Glycine Schiff Bases

Chiral Ni(II) complexes of glycine Schiff bases, particularly those derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, have proven to be highly effective for the synthesis of α-amino acids.[1][2] The alkylation typically proceeds with high diastereoselectivity, which is thermodynamically controlled.[1]

Electrophile (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (d.e., %)Reference
MeIAlanine70-92>95[2]
i-PrIValine70-92>95[2]
BnBrPhenylalanine70-92>95[2]
Indolylmethyl-BrTryptophan70-92>95[2]
s-BuIIsoleucine70-92>95[2]
n-BuBrNorleucine70-92>95[2]
3,4-(MeO)₂C₆H₃CH₂Br3,4-Dimethoxyphenylalanine70-92>95[2]
1-iodo-3,3,3-trifluoropropane(S)-2-amino-5,5,5-trifluoropentanoic acid--[3]
Table 2: Diastereoselective Alkylation of N-Acyl Oxazolidinone Glycine Equivalents (Evans Auxiliaries)

N-Acyl oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries for asymmetric alkylation reactions.[4][5] The stereochemical outcome is highly predictable and is controlled by the steric hindrance of the auxiliary, which directs the approach of the electrophile.[5]

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)Reference
Allyl iodide61-7798:2[6]
Benzyl bromide90>99:1[7]
Methyl iodide85>99:1[7]
Ethyl iodide88>99:1[7]
Isopropyl iodide7598:2[7]
Table 3: Enantioselective Alkylation of Glycine Imines under Phase-Transfer Catalysis

The asymmetric alkylation of glycine imines under phase-transfer catalysis (PTC) using chiral quaternary ammonium salts, often derived from Cinchona alkaloids, offers a practical and scalable method for the synthesis of enantioenriched α-amino acids.[8] This method avoids the use of stoichiometric chiral auxiliaries.

Electrophile (R-X)CatalystYield (%)Enantiomeric Excess (e.e., %)Reference
Benzyl bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide8794
4-Cl-C₆H₄-CH₂BrO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide-81
4-NO₂-C₆H₄-CH₂BrDimeric Cinchona alkaloid9199
Benzyl bromideCinchona-functionalized calix[9]arene9899.9[10]
Various alkyl halidesDual cinchona quinuclidinium salts-92-99[11]

Experimental Protocols

General Procedure for Asymmetric Alkylation of a Chiral Ni(II) Glycine Schiff Base Complex

This protocol is a general representation based on the work of Belokon and coworkers.[2]

  • Complex Formation: The chiral Ni(II) complex of the glycine Schiff base is prepared by reacting glycine with (S)-o-[(N-benzylprolyl)amino]benzophenone and a Ni(II) salt in the presence of a base.

  • Alkylation: To a solution of the Ni(II) complex in a suitable solvent (e.g., DMF), the alkyl halide (1.1-1.5 equivalents) and a solid base (e.g., powdered NaOH or KOH) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting diastereomeric mixture of the alkylated complex can often be separated by column chromatography on silica gel.

  • Hydrolysis and Chiral Auxiliary Recovery: The purified alkylated complex is hydrolyzed with aqueous HCl to liberate the α-amino acid and the chiral ligand. The chiral ligand can be recovered by extraction and reused. The aqueous layer containing the amino acid is then typically purified by ion-exchange chromatography.

General Procedure for Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)

This protocol is a generalized procedure based on the established Evans methodology.[6][7]

  • N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is N-acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or DMAP) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding Z-enolate.

  • Alkylation: The electrophile (alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric product is purified by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the carboxylic acid, reduction (e.g., with LiBH₄) to the alcohol, or conversion to other derivatives, allowing for the recovery of the chiral auxiliary.[6]

General Procedure for Asymmetric Phase-Transfer Catalytic Alkylation of a Glycine Imine

This protocol is a general representation based on the work of Lygo, O'Donnell, and others.[8]

  • Schiff Base Formation: The glycine ester imine is prepared by the condensation of a glycine ester hydrochloride with a ketone (e.g., benzophenone imine) or an aldehyde.

  • Phase-Transfer Catalysis: The glycine imine, the alkylating agent (alkyl halide), a chiral phase-transfer catalyst (e.g., an O-alkyl N-anthracenylmethyl Cinchona alkaloid derivative, 0.1-1 mol%), and a base (e.g., solid KOH or CsOH·H₂O) are combined in a biphasic solvent system (e.g., toluene/water or dichloromethane/50% aqueous NaOH).

  • Reaction: The mixture is stirred vigorously at a specified temperature (often ranging from -40 °C to room temperature) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the enantioenriched α-alkylated glycine imine.

  • Hydrolysis: The imine is then hydrolyzed under acidic conditions to afford the desired α-amino acid ester.

Visualizing the Synthetic Pathways

General Workflow for Asymmetric α-Amino Acid Synthesis

The following diagram illustrates the general workflow for the synthesis of chiral α-amino acids using chiral glycine enolate synthons.

G General Workflow for Asymmetric Synthesis of α-Amino Acids cluster_0 Synthon Preparation cluster_1 Stereoselective Reaction cluster_2 Product Formation Glycine Glycine Chiral Glycine Enolate Synthon Chiral Glycine Enolate Synthon Glycine->Chiral Glycine Enolate Synthon Introduction of Chiral Element Alkylated Intermediate Alkylated Intermediate Chiral Glycine Enolate Synthon->Alkylated Intermediate 1. Enolate Formation 2. Alkylation (R-X) Chiral α-Amino Acid Chiral α-Amino Acid Alkylated Intermediate->Chiral α-Amino Acid Auxiliary/Protecting Group Cleavage Recovered Chiral Auxiliary Recovered Chiral Auxiliary Alkylated Intermediate->Recovered Chiral Auxiliary

Caption: General workflow for the asymmetric synthesis of α-amino acids.

Key Chiral Glycine Enolate Synthon Structures

The structures of the three main classes of chiral glycine enolate synthons discussed are depicted below.

Caption: Structures of key chiral glycine enolate synthons. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Stereochemical Model for Asymmetric Alkylation

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state that directs the approach of the electrophile.

G Simplified Stereochemical Model for Asymmetric Alkylation cluster_0 Key Features Chiral Synthon Chiral Synthon Chelated Enolate Chelated Enolate Chiral Synthon->Chelated Enolate Base Transition State Transition State Chelated Enolate->Transition State Electrophile (R-X) Steric Shielding by Chiral Auxiliary Steric Shielding by Chiral Auxiliary Chelated Enolate->Steric Shielding by Chiral Auxiliary Defined Enolate Geometry (E/Z) Defined Enolate Geometry (E/Z) Chelated Enolate->Defined Enolate Geometry (E/Z) Chelation to Metal/Counterion Chelation to Metal/Counterion Chelated Enolate->Chelation to Metal/Counterion Diastereomerically Enriched Product Diastereomerically Enriched Product Transition State->Diastereomerically Enriched Product

Caption: Simplified model illustrating stereocontrol in asymmetric alkylation.

References

A Comparative Guide to Recent Advances in Chiral Auxiliaries for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of α-amino acids remains a cornerstone of modern organic chemistry, driven by the central role of these chiral building blocks in pharmaceuticals, peptidomimetics, and chemical biology. Among the various strategies for achieving stereocontrol, the use of chiral auxiliaries continues to be a robust and reliable method, offering high levels of predictability and diastereoselectivity. This guide provides an objective comparison of the performance of several prominent chiral auxiliaries in amino acid synthesis, supported by quantitative data and detailed experimental methodologies. Recent advancements and novel applications are highlighted to inform the selection of the optimal synthetic strategy.

Evans Oxazolidinone Auxiliaries

First introduced by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries for asymmetric synthesis.[1] Derived from readily available amino alcohols, such as valinol and phenylalaninol, these auxiliaries provide excellent stereocontrol in the alkylation of enolates.[1][2] The rigid conformation of the N-acylated oxazolidinone, coupled with the steric hindrance provided by the substituent at the 4-position, effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[3][4]

Performance Data

The diastereoselectivity of alkylation reactions using Evans-type auxiliaries is consistently high, often exceeding 98:2 d.r. The chemical yields are generally good to excellent.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:190[2]
Allyl iodide98:261-77[4]
Methyl iodide97:385[2]
Propargyl bromide>95:588[2]
Ethyl iodide98:289[2]
Experimental Protocols

General Workflow for Amino Acid Synthesis using an Evans Auxiliary:

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C Base (e.g., n-BuLi or Et3N/DMAP) B Acyl Chloride/Anhydride B->C D Deprotonation (e.g., LDA, NaHMDS) C->D E (Z)-Enolate D->E G Alkylated Product E->G F Electrophile (R-X) F->G H Cleavage (e.g., LiOH/H2O2) G->H I Enantiopure α-Amino Acid H->I J Recovered Auxiliary H->J Oppolzer_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Functionalization cluster_2 Step 3: Auxiliary Cleavage A Oppolzer's Sultam C N-Acyl Sultam A->C Base (e.g., n-BuLi) B Acyl Chloride B->C D Enolate Formation (e.g., NaHMDS) C->D E Chelated Enolate D->E G Functionalized Product E->G F Electrophile (R-X) F->G H Hydrolysis (e.g., LiOH, then acid) G->H I Enantiopure α-Amino Acid H->I J Recovered Sultam H->J Schoellkopf_Workflow cluster_0 Step 1: Auxiliary Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis A Glycine + Chiral Amino Acid (e.g., Valine) B Diketopiperazine A->B Cyclization C Bis-Lactim Ether B->C O-Methylation (e.g., Meerwein's salt) D Deprotonation (e.g., n-BuLi) C->D E Lithiated Intermediate D->E G Alkylated Bis-Lactim Ether E->G F Electrophile (R-X) F->G H Acidic Hydrolysis G->H I α-Amino Acid Methyl Ester H->I J Chiral Amino Acid Methyl Ester H->J Pseudoephedrine_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Pseudoephedrine/ Pseudoephenamine C Chiral Amide A->C B Activated Carboxylic Acid B->C D Enolate Formation (e.g., LDA) C->D E Lithium Enolate D->E G Alkylated Amide E->G F Electrophile (R-X) F->G H Hydrolysis (e.g., acid or base) G->H I Enantiopure α-Amino Acid H->I J Recovered Auxiliary H->J

References

Safety Operating Guide

Proper Disposal of 5,6-Diphenylmorpholin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, logistical, and procedural information for the proper disposal of 5,6-Diphenylmorpholin-2-one (CAS No. 19180-79-1). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance in all laboratory and research settings.

I. Immediate Safety and Hazard Information

While a comprehensive hazard profile for this compound is not fully established, it is imperative to handle this compound with the caution afforded to all laboratory chemicals. The Safety Data Sheet (SDS) indicates that contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical properties of this compound.

PropertyValue
CAS Number 19180-79-1
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.3 g/mol
Boiling Point 444°C
Storage Temperature 2-8°C

III. Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be followed:

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Lab Coat: A full-length lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a critical first step.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and compatible container.

    • The original manufacturer's container is ideal for the disposal of unused chemicals.[2]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Chemical abbreviations are not acceptable.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.

    • Do not mix with other solvent wastes unless compatibility has been confirmed.[2]

  • Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.

Step 3: Storage

Store waste containers in a designated and secure satellite accumulation area.[3] Containers must be kept closed except when adding waste and should be stored away from incompatible materials.[2][3]

Step 4: Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Waste material must be disposed of in accordance with national and local regulations.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Storage & Disposal Generate Generate this compound Waste Solid Solid Waste (e.g., contaminated labware) Generate->Solid Identify as Solid Liquid Liquid Waste (e.g., solutions) Generate->Liquid Identify as Liquid Sharps Sharps Waste (e.g., needles, broken glass) Generate->Sharps Identify as Sharps SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for Pickup by EH&S or Licensed Contractor Storage->Disposal

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diphenylmorpholin-2-one
Reactant of Route 2
5,6-Diphenylmorpholin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.